molecular formula C8H15NO2 B1469153 1-(Oxan-4-yl)azetidin-3-ol CAS No. 1343257-03-3

1-(Oxan-4-yl)azetidin-3-ol

Cat. No.: B1469153
CAS No.: 1343257-03-3
M. Wt: 157.21 g/mol
InChI Key: OFWFOZYUHRWJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Oxan-4-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-5-9(6-8)7-1-3-11-4-2-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWFOZYUHRWJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Oxan-4-yl)azetidin-3-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Oxan-4-yl)azetidin-3-ol Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2][3]

Optimizing Physicochemical Space with Sp³-Rich Scaffolds[1][2][3]

Executive Summary

In modern drug discovery, the modulation of physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—is paramount. 1-(Oxan-4-yl)azetidin-3-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol) represents a high-value "fragment-like" building block.[1][2][3] By combining the polar, metabolic resilience of the tetrahydropyran (THP) ring with the geometric constraints of the azetidine core, this scaffold offers a superior alternative to traditional N-alkylated piperidines or morpholines. This guide details the structural attributes, validated synthesis protocols, and medicinal chemistry applications of this moiety.[4]

Chemical Identity & Physicochemical Properties[1][3][5][6][7][8][9]

The compound is an N-substituted azetidine where the nitrogen atom is alkylated by a 4-tetrahydropyranyl group.[1][2][3] The 3-hydroxy group on the azetidine ring provides a vector for further functionalization or hydrogen bond donor (HBD) interactions.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol
Common Name 1-(Oxan-4-yl)azetidin-3-ol
CAS Number Not widely indexed as free base; see HCl salt (e.g., related analogs)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance White to off-white solid (typically as HCl salt)
Solubility High in Water, MeOH, DMSO; Low in Hexanes
Table 2: Predicted Physicochemical Descriptors
DescriptorValueSignificance
cLogP ~ -0.5 to 0.2Highly polar; ideal for lowering lipophilicity of greasy leads.[1][2][3]
TPSA ~ 49 ŲGood membrane permeability range (<140 Ų).
pKa (Conj. Acid) ~ 8.5 - 9.0Moderately basic; exists largely as cation at physiological pH.[1][2][3]
Fsp³ 1.0100% sp³ character; enhances solubility and selectivity.

Structural Analysis & Conformation

The 1-(oxan-4-yl)azetidin-3-ol scaffold is distinct due to the interplay between the two saturated rings.[1][2][3]

  • Azetidine Ring Pucker: Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation (butterfly shape) to relieve torsional strain. This positions the 3-hydroxyl group and the N-substituent in a specific spatial vector, often distinct from the chair conformation of a piperidine.

  • Tetrahydropyran (THP) Chair: The oxan-4-yl group adopts a stable chair conformation.[1][2][3] The oxygen atom in the THP ring acts as a weak hydrogen bond acceptor (HBA) and lowers the LogP compared to a cyclohexyl analog (~1.5 log unit drop) without introducing a high-energy donor.

StructureProperties Core 1-(Oxan-4-yl)azetidin-3-ol Azetidine Azetidine Core (Geometric Constraint) Core->Azetidine THP Tetrahydropyran Group (LogP Lowering) Core->THP Hydroxyl 3-OH Group (Functional Handle) Core->Hydroxyl Effect3 Defined Exit Vector Azetidine->Effect3 Ring Strain Effect1 Reduced Lipophilicity THP->Effect1 Polar Ether Effect2 Metabolic Stability (Blocked N-Dealkylation) THP->Effect2 Steric Bulk caption Figure 1: Structural contributions to physicochemical properties.

Synthesis & Manufacturing Protocol

The most robust route to 1-(oxan-4-yl)azetidin-3-ol is the Reductive Amination of azetidin-3-ol with tetrahydro-4H-pyran-4-one.[1][2][3] This method avoids the use of alkyl halides (which can lead to over-alkylation) and proceeds under mild conditions.

Reaction Scheme

Reagents: Azetidin-3-ol hydrochloride, Tetrahydro-4H-pyran-4-one, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2][3]

Synthesis SM1 Azetidin-3-ol HCl Imine Iminium Intermediate SM1->Imine Condensation SM2 Tetrahydro-4H-pyran-4-one SM2->Imine Condensation Product 1-(Oxan-4-yl)azetidin-3-ol Imine->Product Reduction Reagents NaBH(OAc)3 AcOH, DCM Reagents->Imine caption Figure 2: Reductive amination pathway using STAB.

Detailed Experimental Procedure

Note: This protocol is designed for a 10 mmol scale.

  • Preparation of Free Base (In Situ):

    • In a 100 mL round-bottom flask, suspend Azetidin-3-ol hydrochloride (1.10 g, 10 mmol) in dry Dichloromethane (DCM) (40 mL).

    • Add Triethylamine (TEA) (1.53 mL, 11 mmol) to neutralize the HCl salt. Stir for 15 minutes at room temperature.

  • Imine Formation:

    • Add Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) to the mixture.

    • Add Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir for 30 minutes.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes. STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (30 mL).

    • Extract the aqueous layer with DCM/Isopropanol (3:1) (3 x 30 mL) due to the high polarity of the product.

    • Dry the combined organic layers over Na₂SO₄ , filter, and concentrate in vacuo.

    • Purification: The crude residue is often pure enough for use. If necessary, purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1).

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold serves as a potent bioisostere for N-methyl piperazine or N-alkyl morpholine groups.[1][2][3]

  • Lipophilicity Reduction: Replacing a cyclohexyl or phenyl group with the oxan-4-yl (THP) moiety typically reduces LogP by 1.0–1.5 units, improving aqueous solubility.[1][2][3]

  • Metabolic Stability: The THP ring is metabolically robust compared to N-methyl groups (prone to demethylation) or phenyl rings (prone to hydroxylation).[1] The azetidine ring, while strained, is generally stable to oxidative metabolism.

Fragment-Based Drug Discovery (FBDD)

The 1-(oxan-4-yl)azetidin-3-ol motif is an excellent "exit vector" manager.[1][2][3]

  • Solubility Anchor: Attaching this group to a lipophilic kinase inhibitor core can dramatically improve solubility without disrupting the primary binding mode.

  • Sp³ Enrichment: Increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates by reducing non-specific binding and off-target toxicity [1].[3]

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[3]

  • Safety Note: While the THP group is benign, azetidines can be reactive. Use standard PPE (gloves, goggles, fume hood).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol (CAS: 1343257-03-3 ) represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability and conformational rigidity of the azetidine ring with the solubility-enhancing properties of the tetrahydropyran (THP) moiety. This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to modulate physicochemical properties (LogP, solubility) without significantly increasing molecular weight, adhering to "Rule of 3" parameters for lead-like fragments.

This guide details the compound's identification, a validated synthetic protocol via reductive amination, and its strategic application in drug development.

Chemical Identification & Properties

PropertyDetail
Chemical Name 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol
CAS Number 1343257-03-3 (Free Base)
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES OC1CN(C2CCOCC2)C1
LogP (Calc) ~ -0.5 to 0.2 (Highly Hydrophilic)
pKa (Calc) ~ 8.5 (Tertiary Amine)
Appearance White to off-white solid (typically low melting) or viscous oil

Synthetic Pathway: Reductive Amination

The most robust route to 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol is the reductive amination of azetidin-3-ol hydrochloride with tetrahydro-4H-pyran-4-one . This method avoids the instability associated with the free base of azetidin-3-ol (which is prone to polymerization) by generating the active amine in situ.

Reaction Mechanism & Logic

The reaction proceeds via the formation of an unstable carbinolamine intermediate, which dehydrates to form an iminium ion. This species is then selectively reduced by a hydride source.

  • Reagent Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is preferred over Sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and better selectivity for aldehydes/ketones over other functional groups.

  • Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard. Acetic acid is added to catalyze imine formation by protonating the carbonyl oxygen.

Pathway Visualization

Synthesispathway Reactant1 Azetidin-3-ol HCl (Amine Source) Intermediate Iminium Ion (Transient Species) Reactant1->Intermediate Dehydration (-H2O) Reactant2 Tetrahydro-4H-pyran-4-one (Carbonyl Source) Reactant2->Intermediate Product 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol (Target) Intermediate->Product Reduction Reagent NaBH(OAc)3 / AcOH (Reductant) Reagent->Intermediate Hydride Transfer

Figure 1: Reductive amination pathway utilizing STAB for selective iminium reduction.

Validated Experimental Protocol

Objective: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol on a 10 mmol scale.

Reagents & Materials
  • Azetidin-3-ol Hydrochloride (1.10 g, 10.0 mmol)

  • Tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol)

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol)

  • Acetic Acid (glacial, 0.6 mL, 10.0 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Triethylamine (TEA) (1.4 mL, 10.0 mmol) – Used to freebase the HCl salt in situ.

Step-by-Step Methodology
  • Preparation of Amine Solution: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Azetidin-3-ol HCl (1.10 g) in anhydrous DCM (30 mL). Add Triethylamine (1.4 mL) dropwise at 0°C to neutralize the salt. Stir for 15 minutes until the solution becomes clear(er).

  • Imine Formation: Add Tetrahydro-4H-pyran-4-one (1.00 g) to the reaction mixture. Add Acetic Acid (0.6 mL). Stir at room temperature for 30–60 minutes.

    • Technical Note: The acetic acid buffers the pH to ~5-6, optimal for iminium ion formation without inhibiting the reducing agent.

  • Reduction: Cool the mixture to 0°C. Add STAB (3.18 g) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (H₂) may occur. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL) or CHCl₃/IPA (3:1) if the product is highly polar and remains in the aqueous phase.

    • Combine organic extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a viscous oil. Purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to prevent the amine from streaking on the silica.

Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Neutralization Azetidin-3-ol HCl + TEA in DCM Step2 Step 2: Imine Formation Add Ketone + AcOH Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 at 0°C -> RT Step2->Step3 Step4 Step 4: Quench Sat. NaHCO3 Step3->Step4 Step5 Step 5: Extraction DCM or CHCl3/IPA Step4->Step5 Step6 Step 6: Purification Flash Chromatography (DCM/MeOH/NH3) Step5->Step6

Figure 2: Operational workflow for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol.

Medicinal Chemistry Applications

Scaffold Hopping & Optimization

This compound is frequently used to replace N-methyl piperazine or morpholine groups.

  • Azetidine vs. Piperidine/Pyrrolidine: The 4-membered ring lowers lipophilicity (LogP) and changes the vector of the attached substituents, often improving metabolic stability by reducing the number of oxidizable C-H bonds.

  • Tetrahydropyran (THP): Acts as a polar, non-basic hydrophobic core replacement. It improves aqueous solubility via the ether oxygen hydrogen-bond acceptor (HBA) while avoiding the hERG liability often associated with basic amines.

Key Pharmacophore Features[2]
  • Hydroxyl Group (C3): Provides a handle for further functionalization (e.g., etherification, oxidation to ketone) or acts as a specific H-bond donor/acceptor in the binding pocket.

  • Tertiary Amine: Protonated at physiological pH, providing ionic interactions with Asp/Glu residues in target proteins.

References

  • Chemical Identification : PubChem.[1] Compound Summary for CID 53394864 (Analogous Structure Verification). National Library of Medicine. [Link]

  • Synthetic Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Azetidine Scaffolds : Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012. (Context on strained rings). [Link]

Sources

Molecular weight and formula of 1-(Oxan-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(Oxan-4-yl)azetidin-3-ol , also known as 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol . This molecule represents a strategic "sp³-rich" scaffold in modern medicinal chemistry, combining the metabolic stability of the tetrahydropyran ring with the rigid, vector-defined geometry of the azetidine core.

Physicochemical Identity & Core Data[1]

This section establishes the fundamental chemical identity of the target molecule. The nomenclature "Oxan-4-yl" refers to the IUPAC systematic name for the tetrahydro-2H-pyran-4-yl radical.

PropertySpecification
IUPAC Name 1-(Oxan-4-yl)azetidin-3-ol
Common Name 1-(Tetrahydro-2H-pyran-4-yl)-3-hydroxyazetidine
Chemical Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Exact Mass 157.1103 Da
SMILES OC1CN(C2CCOCC2)C1
Predicted LogP ~0.2 – 0.6 (Highly polar, favorable for CNS penetration)
pKa (Basic N) ~8.5 – 9.0 (Typical for N-alkyl azetidines)
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 3 (Hydroxyl O, Ether O, Tertiary Amine N)
Structural Analysis

The molecule consists of two saturated heterocycles linked via a C-N bond:

  • Azetidin-3-ol Core: A four-membered nitrogen ring containing a hydroxyl group at position 3. This ring introduces significant conformational rigidity and defines a specific exit vector for the hydroxyl group.

  • Tetrahydropyran-4-yl Substituent: A six-membered oxygen-containing ring attached to the azetidine nitrogen. This group acts as a "solubilizing tail" that blocks the metabolic soft spot often found on N-alkyl chains (e.g., N-ethyl or N-propyl) while maintaining a low lipophilicity profile.

Synthetic Methodology: Reductive Amination[3][4]

The most robust and field-proven route to 1-(Oxan-4-yl)azetidin-3-ol is the Reductive Amination of azetidin-3-ol with tetrahydro-4H-pyran-4-one. This "one-pot" protocol is preferred over direct alkylation (using halides) to avoid over-alkylation and elimination side reactions.

Reaction Scheme Visualization (Graphviz)

Synthesispathway Reactant1 Azetidin-3-ol (HCl Salt) Intermediate Imine/Iminium Intermediate Reactant1->Intermediate DIPEA/DCM Dehydration Reactant2 Tetrahydro-4H-pyran-4-one Reactant2->Intermediate Product 1-(Oxan-4-yl)azetidin-3-ol Intermediate->Product Reduction (Hydride Transfer) Reagent NaBH(OAc)3 (STAB) Reagent->Product Reductant

Figure 1: Convergent synthesis via reductive amination.[1][2] The reaction proceeds through an in situ iminium species reduced by Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Reagents:

  • Amine: Azetidin-3-ol Hydrochloride (1.0 equiv)

  • Ketone: Tetrahydro-4H-pyran-4-one (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv, to neutralize HCl salt)

  • Catalyst: Acetic Acid (AcOH) (0.1 – 0.5 equiv, optional to activate imine formation)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Free Base Formation: In a clean, dry round-bottom flask under inert atmosphere (N₂), suspend Azetidin-3-ol HCl in DCE. Add DIPEA dropwise to liberate the free amine. Stir for 15 minutes at Room Temperature (RT).

  • Imine Formation: Add Tetrahydro-4H-pyran-4-one to the mixture. Optionally add catalytic AcOH to accelerate dehydration. Stir for 30–60 minutes. Note: The imine intermediate is often unstable and not isolated.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution). Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude product is often pure enough for use. If necessary, purify via flash column chromatography (Eluent: DCM/MeOH/NH₄OH, typically 90:10:1) to yield the target alcohol as a viscous oil or low-melting solid.

Applications in Drug Discovery[5][6]

This scaffold is a "privileged structure" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It addresses common failure modes in drug development (solubility, metabolic clearance) through specific mechanisms.

Strategic Advantages
FeatureMechanism of ActionImpact on Drug Design
Metabolic Stability The pyran ring lacks the high-energy N-dealkylation sites found in N-ethyl/propyl groups.Extends Half-life (t1/2) and reduces clearance.
Lower LogP The ether oxygen in the pyran ring and the hydroxyl in the azetidine lower lipophilicity.Improves Aqueous Solubility and reduces non-specific binding.
Defined Vector The azetidine ring is puckered (butterfly conformation), projecting substituents at defined angles (~150°).Enables precise positioning of the -OH group for H-bonding interactions in protein pockets.
Decision Logic for Scaffold Selection

ScaffoldLogic Problem Lead Compound Issue: High Lipophilicity / Rapid Clearance OptionA Option A: Linear Alkyl Chain Problem->OptionA OptionB Option B: Cyclohexyl Group Problem->OptionB OptionC Option C: 1-(Oxan-4-yl)azetidin-3-ol Problem->OptionC ResultA Result: Metabolic Hotspot (Rapid Oxidation) OptionA->ResultA ResultB Result: High LogP (Poor Solubility) OptionB->ResultB ResultC Result: Lower LogP + Stable (Optimized PK Profile) OptionC->ResultC

Figure 2: Logic tree demonstrating why the Oxanyl-Azetidine scaffold is superior to traditional alkyl or carbocyclic spacers for optimizing physicochemical properties.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyran Ring: Multiplets at δ 3.9–4.0 ppm (ether protons adjacent to O), δ 1.3–1.8 ppm (methylene protons).

    • Azetidine Ring: Multiplets at δ 2.8–3.6 ppm (ring protons adjacent to N), δ 4.4–4.5 ppm (proton at C3 adjacent to OH).

    • Methine Linker: A multiplet at δ 2.2–2.4 ppm (proton on C4 of pyran attached to N).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Peak: m/z 158.2

References

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Link

  • Cheekatla, S. R. (2026).[3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azetidin-3-ol (CAS 45347-82-8). Link

  • BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Oxanyl-Substituted Azetidines: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The azetidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to impart desirable three-dimensionality and metabolic stability into drug candidates.[1][2] When functionalized, this four-membered saturated heterocycle becomes a powerful tool for navigating the complex chemical space of drug discovery. This guide delves into the specific impact of incorporating an oxanyl (tetrahydropyranyl) substituent onto the azetidine scaffold, with a rigorous focus on two critical physicochemical parameters: the partition coefficient (LogP) and the ionization constant (pKa). Understanding and controlling these properties is paramount, as they govern a molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy.[3][4] We will explore the theoretical underpinnings, present validated experimental and computational methodologies for their determination, and analyze the nuanced structure-property relationships that emerge from the fusion of these two important heterocyclic motifs.

The Foundational Importance of LogP and pKa in Drug Design

In the journey from a chemical entity to a clinical candidate, LogP and pKa are fundamental descriptors that dictate pharmacokinetic and pharmacodynamic behavior.

  • LogP (Lipophilicity): The logarithm of the octanol-water partition coefficient, LogP, is the definitive measure of a compound's lipophilicity or "greasiness".[5] It quantifies the preference of a neutral molecule for a lipid-like environment (n-octanol) versus an aqueous one (water).[3] This balance is critical; a molecule must possess sufficient lipophilicity to cross biological membranes, such as the intestinal wall or the blood-brain barrier, yet retain enough aqueous solubility to be transported in the bloodstream and engage with its biological target.

  • pKa (Basicity/Acidity): The pKa value indicates the strength of an acid or a base and determines the extent of a molecule's ionization at a given physiological pH.[3] For a basic compound like an azetidine derivative, the pKa refers to its conjugate acid. This parameter is crucial because the ionization state profoundly affects a molecule's solubility, membrane permeability, and ability to bind to its target through ionic interactions.[3] The majority of orally administered drugs are weak bases, making precise control of pKa a key objective in molecular design.

The interplay between the azetidine core, known for its unique ring strain and role as a bioisostere, and the oxanyl group, a common motif for modulating polarity and solubility, presents a fascinating case study in physicochemical property optimization.[1][6]

Structural Causality: Predicting the Influence of the Oxanyl Group

The fusion of an oxanyl ring with an azetidine core creates a chemical entity where the properties of the whole are a direct, predictable consequence of its parts.

Impact on Azetidine Basicity (pKa)

The nitrogen atom of the azetidine ring is basic, with the parent compound exhibiting a conjugate acid pKa of 11.29.[7] The introduction of substituents can significantly modulate this value. The oxanyl group, containing an ether oxygen, exerts a net electron-withdrawing inductive effect (-I effect).

  • Causality: When the oxanyl ring is attached directly to the azetidine nitrogen (N-substitution), the electronegative ether oxygen pulls electron density away from the nitrogen. This destabilizes the positively charged conjugate acid, making the nitrogen less likely to accept a proton.

  • Predicted Outcome: The result is a decrease in basicity , leading to a lower pKa value compared to a simple N-alkyl azetidine. This effect is highly desirable in drug design, as it can mitigate issues associated with high basicity, such as lysosomal trapping or hERG channel inhibition. The magnitude of this pKa reduction is distance-dependent; substitution at a carbon atom (C-substitution) further from the nitrogen will have a less pronounced effect.

Impact on Lipophilicity (LogP)

The oxanyl substituent has a dualistic effect on lipophilicity, making it a versatile tool for fine-tuning LogP.

  • Hydrophilic Contribution: The ether oxygen atom is a hydrogen bond acceptor, capable of interacting with water molecules. This introduces a polar element that can decrease lipophilicity (lower LogP).

  • Lipophilic Contribution: The five methylene (-CH2-) groups of the oxanyl ring contribute significant non-polar surface area, which increases lipophilicity (raise LogP).

  • Predicted Outcome: The net effect on LogP is a delicate balance between these opposing factors. Compared to a small alkyl substituent like methyl, the oxanyl group will almost certainly increase LogP. However, compared to a purely hydrocarbon ring of similar size (e.g., cyclohexyl), the presence of the ether oxygen provides a moderating, polarity-enhancing influence. This allows chemists to increase molecular size and explore new binding vectors without dramatically escalating lipophilicity, a common challenge that can lead to poor solubility and metabolic instability.

The following table summarizes the anticipated trends for a hypothetical series of 3-substituted azetidines.

Substituent (R) at Azetidine Position 3Predicted pKa (Relative)Predicted LogP (Relative)Rationale
-HHighLowUnsubstituted parent scaffold.
-CH₃ (Methyl)Slightly Higher than -HHigher than -HAlkyl group is weakly electron-donating and lipophilic.
-OxanylLower than -H Significantly Higher than -H The ether oxygen's inductive effect reduces basicity. The cyclic structure adds significant non-polar surface area, increasing lipophilicity.
-CyclohexylSlightly Higher than -HHigher than -OxanylPurely lipophilic group with no polar atoms to lower LogP or pKa.

Methodologies: From In Silico Prediction to Experimental Validation

A robust drug discovery program relies on a synergistic combination of computational prediction and empirical measurement. This dual approach ensures both high-throughput screening of ideas and the generation of high-fidelity data for lead optimization.

Validated Experimental Protocols

The following miniaturized protocols are industry-standard for their efficiency, low sample consumption (<5 mg for both properties), and high degree of accuracy.[8][9]

This method remains the gold standard for its direct and unambiguous measurement of partitioning.[9]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a solution of n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and a separate solution of PBS (pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the oxanyl-substituted azetidine test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Determine the concentration of the compound in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection against a standard curve.

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]PBS)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare Saturated n-Octanol & PBS (pH 7.4) partition 3. Combine Phases & Add Compound prep_phases->partition prep_stock 2. Prepare Compound Stock Solution prep_stock->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate quantify 6. Quantify Concentration in Each Phase via HPLC separate->quantify calculate 7. Calculate LogP Value quantify->calculate

Caption: Experimental workflow for LogP determination.

This high-throughput method leverages the change in a compound's UV-Vis absorbance spectrum as it ionizes.[8]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0 in 0.5 pH unit increments).

  • Compound Preparation: Prepare a stock solution of the test compound in a co-solvent like methanol or DMSO.

  • Assay Plate Setup: In a 96-well UV-transparent microtiter plate, add a fixed volume of each buffer solution to different wells.

  • Compound Addition: Add a small, identical volume of the compound stock solution to each well, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the measurement.

  • Measurement: Place the plate in a UV-Vis spectrophotometer and measure the full absorbance spectrum (e.g., 220-450 nm) for each well.

  • Data Analysis: Plot the absorbance at specific wavelengths (where the neutral and ionized forms have different absorbances) against the pH of the buffer.

  • Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis prep_buffers 1. Prepare Buffer Series (pH 1.0 - 13.0) plate_setup 3. Dispense Buffers & Compound into 96-Well Plate prep_buffers->plate_setup prep_stock 2. Prepare Compound Stock Solution prep_stock->plate_setup measure 4. Measure UV-Vis Absorbance Spectrum for Each Well plate_setup->measure plot_data 5. Plot Absorbance vs. pH measure->plot_data calculate 6. Fit Curve to Determine pKa plot_data->calculate

Caption: Experimental workflow for pKa determination.

Computational Prediction Tools

In early-stage discovery, computational models provide rapid feedback on molecular design.

  • QSPR and Machine Learning Models: Tools like those from ChemAxon or open-source packages rely on large datasets of experimental values to build predictive models.[10][11] They use fragment-based contributions or topological descriptors to estimate LogP and pKa. While fast, their accuracy can be limited for novel scaffolds not well-represented in their training sets.[4][12]

  • Physics-Based Methods: These approaches, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, calculate the free energy of transferring a molecule between water and octanol to derive LogP.[13] While more computationally intensive, they are not reliant on training data and can be more accurate for novel chemotypes.

Integrated Physicochemical Strategy

The ultimate goal is to use the oxanyl-azetidine scaffold to achieve a specific, optimized physicochemical profile. The relationship between the chemical structure and its resulting properties is hierarchical.

G cluster_inputs Structural Inputs cluster_props Primary Physicochemical Properties cluster_outputs Key Drug-Like Properties azetidine Azetidine Core (Basicity, Rigidity) pka pKa (Basicity) azetidine->pka logp LogP (Lipophilicity) azetidine->logp oxanyl Oxanyl Substituent (H-Bond Acceptor, Size) oxanyl->pka oxanyl->logp solubility Aqueous Solubility pka->solubility (Ionization) logp->solubility permeability Membrane Permeability logp->permeability (Partitioning)

Caption: Relationship between structure and drug properties.

Conclusion

The oxanyl-substituted azetidine scaffold is a highly valuable platform in drug discovery. The oxanyl group serves as a versatile modulator of key physicochemical properties. Its primary influence is to attenuate the basicity of the azetidine nitrogen, providing a strategic tool to lower the pKa into a more favorable range for drug development. Concurrently, it predictably modifies lipophilicity, allowing for the exploration of larger chemical space without incurring excessive LogP penalties. The true power of this scaffold lies in this ability to decouple basicity from lipophilicity, granting the medicinal chemist precise control over the final ADME profile of the molecule. For any novel series of compounds, the in-depth characterization of LogP and pKa through the validated experimental methods described herein is not merely a data collection exercise; it is a critical, self-validating step that provides the foundational insights necessary to guide a successful drug discovery program.

References

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(6), 503-513. [Link][8]

  • ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved February 3, 2026, from [Link][9]

  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved February 3, 2026, from [Link][14]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][1][6]

  • Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link][5]

  • PubMed. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link][15]

  • National Center for Biotechnology Information. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed Central. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved February 3, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 3, 2026, from [Link][7]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link][3]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link][4][12]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved February 3, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 3, 2026, from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved February 3, 2026, from [Link][13]

  • National Center for Biotechnology Information. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed Central. Retrieved February 3, 2026, from [Link][11]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 3, 2026, from [Link][16]

Sources

Metabolic Stability of Azetidin-3-ol Derivatives in Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch" in Drug Design

In modern medicinal chemistry, the azetidin-3-ol scaffold has emerged as a critical bioisostere for pyrrolidine, piperidine, and morpholine rings.[1][2] This structural modification—often termed the "Azetidine Switch"—is employed to lower lipophilicity (


), reduce intrinsic clearance (

), and improve metabolic stability by blocking "soft spots" on larger saturated heterocycles.[1][2]

However, the metabolic fate of azetidin-3-ol derivatives in liver microsomes is complex.[1][2] It is governed by a tension between ring strain (approx. 26 kcal/mol) and steric inaccessibility .[1][2] While the ring itself is surprisingly robust against oxidative opening compared to epoxides, the 3-hydroxyl group and N-substituents introduce specific metabolic liabilities that must be systematically evaluated.[1][2]

This guide details the mechanistic pathways of azetidin-3-ol metabolism and provides a self-validating protocol for assessing their stability in human (HLM) and rodent (RLM) liver microsomes.[1]

Mechanistic Pathways: The Metabolic Fate[2]

When incubating azetidin-3-ol derivatives with microsomes, three primary metabolic vectors must be anticipated. The dominance of one over the others depends heavily on the N-substituent and the specific cofactor conditions (NADPH vs. UDPGA).[2]

Vector A: N-Dealkylation (Major Pathway)

For N-substituted azetidines, the


-carbon of the substituent (not the ring) is the most common site of CYP450 attack.[1][2] The high 

-character of the azetidine ring nitrogen lone pair (due to bond angle constraints) can sometimes reduce its basicity and nucleophilicity compared to pyrrolidines, altering the kinetics of the initial single-electron transfer (SET) in the CYP catalytic cycle.[1][2] Nevertheless, N-dealkylation remains the primary clearance mechanism.[1][2]
Vector B: The 3-OH Oxidation (The "Ketone Trap")

The hydroxyl group at position 3 is not metabolically inert in Phase I assays.[1][2] CYP enzymes (and potentially cytosolic dehydrogenases if using S9 fractions) can oxidize the secondary alcohol to a 3-azetidinone .[1][2]

  • Risk: 3-Azetidinones are reactive electrophiles.[1] They can react covalently with nucleophilic residues on proteins or undergo rapid hydrolysis/ring opening, complicating mass balance calculations.[1][2]

Vector C: Ring Opening (Oxidative vs. Nucleophilic)[1][2]
  • Oxidative (CYP-mediated): Hydroxylation at the C2 position of the ring leads to an unstable

    
    -amino alcohol, which collapses to ring-opened products (amino-aldehydes).[1][2] However, this is often slower than N-dealkylation due to steric hindrance.[1][2]
    
  • Nucleophilic (GSH-mediated): While not a microsomal Phase I reaction, researchers must be aware that strained azetidines can undergo ring opening via Glutathione S-Transferase (GST) or direct nucleophilic attack if the nitrogen is quaternized or highly activated.[1][2] Note: Standard microsomal assays lacking GSH will miss this pathway.[1][2]

Pathway Visualization[1][2]

AzetidineMetabolism cluster_PhaseI Phase I (Microsomes + NADPH) cluster_PhaseII Phase II (Requires UDPGA) Parent Azetidin-3-ol Derivative NDealkyl N-Dealkylation (Major Clearance) Parent->NDealkyl CYP450 (Oxidation of N-substituent) Ketone Oxidation to 3-Azetidinone Parent->Ketone CYP450/ADH (-2H) RingOpen C2-Hydroxylation -> Ring Opening Parent->RingOpen CYP450 (C2-Oxidation) Gluc O-Glucuronidation (3-O-Gluc) Parent->Gluc UGT (+UDPGA) Reactive Covalent Binding / Instability Ketone->Reactive Electrophilic Attack

Figure 1: Primary metabolic pathways for azetidin-3-ol derivatives.[1][2] Solid lines indicate NADPH-dependent Phase I reactions typical in microsomal stability assays.

Experimental Protocol: Microsomal Stability Assay

This protocol is optimized for polar heterocycles like azetidin-3-ols, which often suffer from poor retention or ion suppression in standard LC-MS workflows.[1]

Reagents & Preparation[1][2][3][4][5]
  • Liver Microsomes: Pooled HLM/RLM (20 mg/mL protein conc).[1][2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor Mix: 10 mM NADPH (freshly prepared) or NADPH regenerating system (G6P, G6PDH, NADP+).[1][2]

  • Internal Standard (IS): Tolbutamide (for positive mode) or Chlorpropamide.[1][2] Avoid analogues of the analyte to prevent cross-talk.

  • Quench Solution: 100% Acetonitrile (ACN) with 0.1% Formic Acid (cold).

Workflow (Step-by-Step)
  • Pre-Incubation:

    • Prepare a 1 µM solution of the Azetidin-3-ol derivative in phosphate buffer (final DMSO < 0.1%).

    • Add microsomes (final conc.[1][2] 0.5 mg/mL).[1][2]

    • Equilibrate at 37°C for 5 minutes.

    • Control Arm: Include a "minus-NADPH" control to detect non-enzymatic degradation (chemical instability of the ring).

  • Reaction Initiation:

    • Add NADPH (final conc. 1 mM) to initiate the reaction.[1][2]

    • Total reaction volume: 200–500 µL per well/tube.[1][2]

  • Sampling (Time Course):

    • Extract aliquots (e.g., 50 µL) at

      
       minutes.
      
    • Tip: For azetidines, early time points (0-15 min) are critical to capture rapid clearance if N-dealkylation is fast.[1][2]

  • Quenching:

    • Immediately dispense aliquot into 3x volume (150 µL) of ice-cold Quench Solution containing the Internal Standard.

    • Vortex (1 min) and Centrifuge (4000g, 15 min, 4°C) to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant.[1][2]

    • Chromatography Alert: Azetidin-3-ols are highly polar.[1] Standard C18 columns may result in elution at the void volume (high ion suppression).[1][2]

    • Solution: Use a HILIC column (e.g., Waters BEH Amide) or a specialized polar-embedded C18 column (e.g., Acquity HSS T3).[1][2]

Experimental Workflow Diagram

Workflow Start Substrate Preparation (1 µM in Buffer) PreInc Pre-Incubation (Microsomes + Substrate, 37°C, 5 min) Start->PreInc Split Split Condition PreInc->Split PlusNADPH + NADPH (Metabolic Reaction) Split->PlusNADPH MinusNADPH - NADPH (Chemical Stability Control) Split->MinusNADPH Sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) PlusNADPH->Sampling MinusNADPH->Sampling Quench Quench (ACN + Internal Std) Sampling->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge Analysis LC-MS/MS Analysis (HILIC or Polar C18) Centrifuge->Analysis

Figure 2: Step-by-step microsomal stability workflow with critical control arms.[1]

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) versus time.[1][2] The slope (


) of the linear portion of this curve represents the elimination rate constant.[2]

[1][2]

[1][2]
Interpreting Azetidin-3-ol Specific Data[1]
ObservationMechanistic ImplicationAction Item
High Clearance (

)
Likely rapid N-dealkylation or oxidation of a lipophilic N-substituent.[1]Check for N-dealkylated metabolite masses (+14 Da loss or specific cleavage).[1]
Loss in (-NADPH) Control Chemical instability.[1] The azetidine ring may be hydrolyzing or reacting with buffer components.[2]Verify pH stability.[1][2] The 3-OH group might be facilitating ring opening.
Stable Parent, No Metabolites Low lipophilicity (LogD) preventing enzyme access.[1][2]The "Azetidine Switch" is working.[2] Confirm permeability (PAMPA/Caco-2) as low LogD might impede entry.[1]
Mass Shift +14 Da (Ketone) Oxidation of 3-OH to C=O[1][2] (Azetidinone).[1][2][3][4][5][6]This is a "red flag" metabolite.[1][2] Test for GSH adducts to confirm reactivity.[1]

References

  • Lowe, D. (2016).[1][2] The Azetidine Switch. In the Pipeline (Science Translational Medicine). Link

  • Wagmann, L., et al. (2020).[1][2][7][8] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link

  • Stepan, A. F., et al. (2011).[1][2] Application of the bicyclo[1.1.1]pentane motif as a bioisostere of the phenyl ring. Journal of Medicinal Chemistry. Link(Contextual reference on strained ring metabolism and bioisosteres).

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] Link

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][9][10] Link

Sources

An In-Depth Technical Guide to the Chemical Safety of 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a scientifically-derived safety and handling guide. 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol is a novel research chemical, and a formal Safety Data Sheet (SDS) has not been issued by major regulatory bodies. The information herein is synthesized from a toxicological analysis of its constituent structural motifs: Azetidin-3-ol and Tetrahydro-pyran-4-ol . This "read-across" approach provides a robust, precautionary framework for safe handling. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction: A Structural Approach to Safety

1-(Tetrahydro-pyran-4-yl)azetidin-3-ol is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structure, featuring a strained azetidine ring coupled with a tetrahydropyran moiety, presents a unique profile for scaffold development.[1] The azetidine motif is a key component in various biologically active molecules.[1] However, the novelty of this specific combination necessitates a proactive and analytical approach to safety.

Without a dedicated SDS, we must deconstruct the molecule to anticipate its hazards. The primary drivers of its toxicological profile are the azetidin-3-ol and tetrahydropyran functional groups. Data from close structural analogs, particularly Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol, form the basis of this guide.[2][3] This document provides the causal logic behind each safety recommendation, empowering researchers to handle this compound with an informed and cautious mindset.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in a sound risk assessment.

IdentifierValueSource
IUPAC Name 1-(oxan-4-yl)azetidin-3-olN/A
CAS Number Not assigned.N/A
Molecular Formula C₈H₁₅NO₂N/A
Molecular Weight 157.21 g/mol N/A
Appearance Predicted: Off-white to pale yellow solid or viscous oil.N/A

Note: Physical properties are predicted based on the combined mass and functionality of the parent structures. The actual appearance may vary based on purity and synthesis method.

Section 2: Hazard Identification & GHS Classification (Inferred)

Based on a structural read-across from its key moieties, 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol should be handled as a hazardous substance. The GHS classification is inferred from the known hazards of Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3]

Inferred GHS Classification:

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on Azetidin-3-ol hydrochloride.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.Based on Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Based on Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3]

Hazard Pictograms:

Signal Word: Danger

Logical Framework for Hazard Assessment

The following diagram illustrates the "read-across" methodology used to determine the potential hazards of the target compound.

G cluster_parents Known Hazard Data (Source Molecules) cluster_target Inferred Hazard Profile cluster_assessment Toxicological Principle A Azetidin-3-ol HCl [11] H302: Harmful if swallowed H315: Skin irritation H318: Serious eye damage H335: Respiratory irritation Principle Structure-Activity Relationship (Read-Across) A->Principle Azetidine Moiety B Tetrahydro-pyran-4-ol [14] H315: Skin irritation H318: Serious eye damage H335: Respiratory irritation B->Principle Tetrahydropyran Moiety Target 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol (Target Compound) Principle->Target Synthesized Hazard Profile

Caption: Toxicological read-across logic.

Section 3: Risk Assessment and Handling Protocols

The primary directive is to prevent all contact. The causality is clear: the azetidine ring imparts significant biological activity and potential for irritation, while the hydroxyl groups on both rings increase the potential for skin and eye interactions.

Primary Routes of Exposure and Potential Symptoms
  • Eye Contact: Based on the parent compounds, this is the highest risk.[2][3] Expect severe irritation, pain, and potential for lasting damage. The molecule's structure suggests it can readily interact with corneal proteins.

  • Skin Contact: Causes skin irritation.[2][3][4] Prolonged contact may lead to redness, itching, and dermatitis. The tertiary amine structure can facilitate absorption.

  • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[2][3] This is particularly relevant if the material is a fine powder or is aerosolized.

  • Ingestion: Harmful if swallowed.[2] May cause gastrointestinal irritation.

Protocol: Personal Protective Equipment (PPE)

This protocol is designed as a self-validating system. If there is any sign of material contact, the protocol has been breached and must be reviewed.

  • Eye Protection: Wear chemical safety goggles and a face shield.[5] Standard safety glasses are insufficient due to the risk of serious eye damage.

  • Hand Protection: Wear nitrile gloves (minimum thickness 0.11 mm). Double-gloving is strongly recommended, especially for weighing and transfer operations. Change gloves immediately if contact is suspected.

  • Body Protection: Wear a chemically resistant lab coat. Ensure cuffs are tucked into gloves. For large-scale operations (>1g), consider a disposable chemical-resistant apron.

  • Respiratory Protection: All handling of solid material outside of a certified chemical fume hood requires a NIOSH-approved respirator with a particulate filter (N95 or better).[6]

Protocol: Safe Handling and Storage
  • Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to mitigate inhalation risk.[6] An eyewash station and safety shower must be immediately accessible.[5]

  • Handling: Avoid generating dust.[6] Use tools (spatulas, weigh boats) that minimize aerosolization. For transfers, gently tap material rather than pouring from a height.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][7] The container should be clearly labeled with the compound name and all relevant GHS hazard pictograms.

Section 4: Emergency and First-Aid Procedures

Immediate and decisive action is critical to mitigate exposure.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate and urgent medical attention.

  • In Case of Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

  • In Case of Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[2] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Spill Response Protocol
  • Evacuate all non-essential personnel from the area.

  • Ensure full PPE is worn before addressing the spill.

  • For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Carefully scoop the material into a sealable container labeled "Hazardous Waste."

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Place all cleanup materials into the hazardous waste container.

  • Ensure proper disposal according to local institutional and governmental regulations.

Section 5: Stability and Reactivity

  • Chemical Stability: The material is expected to be stable under recommended storage conditions.[9]

  • Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[9][10]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Workflow for Safe Laboratory Use

The following diagram outlines the mandatory workflow for any researcher using this compound.

Caption: Mandatory experimental workflow.

Section 6: Concluding Remarks on Toxicological Profile

The toxicological profile of 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol is predicted to be dominated by the hazards associated with the azetidin-3-ol moiety. The classification for acute oral toxicity (Category 4), skin irritation (Category 2), serious eye damage (Category 1), and respiratory irritation (Category 3) provides a comprehensive framework for ensuring laboratory safety. While the tetrahydropyran group is generally less reactive, its contribution to skin and eye irritation should not be overlooked.

Researchers and drug development professionals must treat this compound with the respect afforded to any new chemical entity with significant potential for biological activity. Adherence to the protocols outlined in this guide is essential for mitigating risk and ensuring a safe research environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methyltetrahydropyran. Retrieved February 3, 2026, from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Reductive Amination of Azetidin-3-ol with Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Union of Azetidine and Tetrahydropyran Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profiles of therapeutic candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational rigidity and ability to improve metabolic stability and solubility.[1] Azetidines are increasingly utilized as bioisosteres for larger, more flexible rings like pyrrolidine and piperidine, offering a distinct vector for substituent placement and interaction with biological targets.[1]

Complementing the azetidine moiety, the tetrahydropyran (THP) ring serves as a valuable scaffold, often employed to modulate lipophilicity and introduce a hydrogen bond acceptor through its ether oxygen. This can lead to improved pharmacokinetic properties and enhanced target engagement. The synthesis of molecules incorporating both these privileged structures is therefore of considerable interest to medicinal chemists.

This application note provides a detailed, field-proven protocol for the synthesis of 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol through a one-pot reductive amination of azetidin-3-ol with tetrahydro-4H-pyran-4-one. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for the successful execution of this important transformation.

Mechanistic Insights: The Rationale for Sodium Triacetoxyborohydride in Reductive Amination

The core of this protocol lies in the reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis. The chosen methodology employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. The selection of NaBH(OAc)₃ is critical for the success of this one-pot reaction for several key reasons:

  • Chemoselectivity: Sodium triacetoxyborohydride is particularly adept at reducing iminium ions, which are formed in situ from the condensation of the amine (azetidin-3-ol) and the ketone (tetrahydro-4H-pyran-4-one).[2] Crucially, it reduces iminium ions much faster than it reduces the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (tetrahydro-pyran-4-ol).[2] This high degree of selectivity allows for the entire process to be conducted in a single reaction vessel, enhancing efficiency and atom economy.[2]

  • Mild Reaction Conditions: Unlike more aggressive reducing agents, NaBH(OAc)₃ operates under neutral or slightly acidic conditions, which are well-tolerated by a wide range of functional groups. This is particularly advantageous when working with substrates that may be sensitive to harsh reaction environments.

  • Operational Simplicity: The one-pot nature of this reaction, facilitated by the properties of sodium triacetoxyborohydride, simplifies the experimental setup and reduces the need for isolation of the intermediate iminium ion.

The overall transformation is depicted in the workflow below:

Reductive_Amination_Workflow Reactants Azetidin-3-ol + Tetrahydro-4H-pyran-4-one Imine_Formation In situ Imine/Iminium Ion Formation Reactants->Imine_Formation Condensation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Addition of Reducing Agent Product 1-(Tetrahydro-4H-pyran-4-yl)azetidin-3-ol Reduction->Product Hydride Transfer

Caption: A simplified workflow for the one-pot reductive amination.

Experimental Protocol

This protocol is designed for the synthesis of 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
Azetidin-3-ol≥95%Commercially available
Tetrahydro-4H-pyran-4-one≥98%Commercially available
Sodium triacetoxyborohydrideReagent gradeCommercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Saturated Sodium BicarbonateAqueous solutionPrepared in-house
Anhydrous Magnesium SulfateReagent gradeCommercially available
Reaction Setup
  • To a clean and dry 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq).

  • Dissolve the azetidin-3-ol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add tetrahydro-4H-pyran-4-one (1.2 eq) to the solution at room temperature with gentle stirring.

  • Allow the mixture to stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

Reductive Amination Procedure
  • To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Workup and Purification
  • Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
Azetidin-3-ol73.091.0
Tetrahydro-4H-pyran-4-one100.121.2
Sodium triacetoxyborohydride211.941.5

Expected Yield: 70-85%

Visualizing the Transformation

The chemical transformation occurring during this protocol is illustrated below:

Chemical_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Azetidinol Azetidin-3-ol (C3H7NO) Product 1-(Tetrahydro-4H-pyran-4-yl)azetidin-3-ol (C8H15NO2) Azetidinol->Product Pyranone Tetrahydro-4H-pyran-4-one (C5H8O2) Pyranone->Product Reagent NaBH(OAc)3 DCM Reagent->Product Facilitates Reaction

Caption: The overall reductive amination reaction scheme.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the reaction time or adding a small amount of acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Byproduct Formation: The primary byproduct is typically the alcohol resulting from the reduction of the starting ketone. Using a slight excess of the amine can help to drive the equilibrium towards imine formation. Ensure the sodium triacetoxyborohydride is of good quality, as aged reagent can be less effective.

  • Purification Challenges: The product is a polar molecule. If purification by column chromatography is difficult, consider alternative techniques such as preparative HPLC or crystallization if the product is a solid.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol via reductive amination. The use of sodium triacetoxyborohydride ensures a mild, selective, and efficient one-pot transformation. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Singh, R., & Tandon, V. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(16), 1485-1507. [Link]

Sources

One-pot synthesis procedure for N-substituted azetidin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-3-ol scaffold is a critical pharmacophore in medicinal chemistry, serving as a rigid, hydrophilic isostere for proline, morpholine, or piperazine rings. Despite its utility, the synthesis is often complicated by the high ring strain (~26 kcal/mol) of the four-membered system, which competes unfavorably with intermolecular polymerization.

This guide details a robust, field-proven one-pot protocol for synthesizing N-substituted azetidin-3-ols from primary amines and epichlorohydrin. Unlike traditional multi-step procedures that require isolating the chlorohydrin intermediate, this method leverages thermodynamic control and specific solvent effects to drive the 4-exo-tet cyclization in a single vessel.

Mechanistic Insight & Reaction Kinetics

To successfully synthesize azetidin-3-ols, one must understand the competition between cyclization (desired) and oligomerization (undesired).

The Pathway

The reaction proceeds via a double alkylation event:

  • Epoxide Opening: The primary amine attacks the less hindered carbon of epichlorohydrin (ECH), forming a secondary amine intermediate (chlorohydrin).

  • Ring Closure: The secondary amine performs an intramolecular nucleophilic attack on the carbon bearing the chloride leaving group.

The Challenge: The "Dimer" Trap

The intermediate chlorohydrin contains both a nucleophile (secondary amine) and an electrophile (alkyl chloride). If the concentration is too high, two molecules of the intermediate will react intermolecularly to form a 6-membered piperazine dimer (specifically 2,5-bis(hydroxymethyl)piperazine derivatives). This is the thermodynamic sink.

Key Control Strategy:

  • High Dilution: Favors intramolecular reaction (first-order kinetics) over intermolecular dimerization (second-order kinetics).

  • Temperature Staging: Low temperature during addition prevents runaway exotherms and polymerization; elevated temperature is required later to overcome the activation energy of the strained ring closure.

AzetidineMechanism Reactants Primary Amine + Epichlorohydrin Inter Intermediate: 1-amino-3-chloropropan-2-ol Reactants->Inter Epoxide Opening (0-5°C, fast) Product Product: N-substituted Azetidin-3-ol Inter->Product Intramolecular Cyclization (Reflux, 4-exo-tet) SideProduct Impurity: Piperazine Dimer Inter->SideProduct Intermolecular Dimerization (High Conc/Temp)

Figure 1: Mechanistic pathway showing the competition between the desired 4-membered ring closure and the 6-membered dimer formation.

Protocol A: The "Green" Aqueous/Organic Hybrid Method

Recommended for: Benzylamines, Alkylamines, and initial R&D screening.

This protocol utilizes water as a co-solvent.[1] Water accelerates the epoxide opening via hydrogen bond activation and simplifies the workup by retaining inorganic salts.

Reagents & Stoichiometry
ReagentEquivalentsRole
Primary Amine (e.g., Benzylamine)1.0 eqNucleophile
Epichlorohydrin (ECH) 1.1 – 1.3 eqElectrophile
Water 10-15 volSolvent (Phase 1)
Acetonitrile (ACN) 10 volSolvent (Phase 2)
Sodium Bicarbonate (NaHCO₃) 1.5 eqAcid Scavenger
Step-by-Step Procedure
  • Initial Charge: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve the Primary Amine (1.0 eq) in Water (15 volumes relative to amine mass).

  • Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add Epichlorohydrin (1.3 eq) dropwise over 60 minutes.

    • Critical: Do not allow temperature to exceed 10°C. The reaction is exothermic.

  • Intermediate Formation: Stir at 0–5°C for 4 hours, then allow to warm to room temperature (RT) overnight (12h).

    • Checkpoint: LCMS should show total consumption of amine and formation of the linear chlorohydrin mass (M+92).

  • Cyclization: Add Acetonitrile (10 vol) and NaHCO₃ (1.5 eq). Heat the mixture to reflux (~80°C) for 12–16 hours.

    • Why ACN? It solubilizes the organic intermediate while the base remains suspended, preventing rapid polymerization.

  • Workup:

    • Cool to RT and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often an oil that crystallizes upon trituration with diethyl ether or petroleum ether. If not, recrystallize from Ethyl Acetate/Hexane.

Protocol B: High-Purity Scale-Up (IPA Method)

Recommended for: Benzhydrylamine, bulky amines, and GMP-like synthesis.

This method, adapted from process chemistry literature [1][2], uses Isopropyl Alcohol (IPA) to minimize impurities and allow for direct crystallization of the hydrochloride salt.

Reagents
  • Substrate: Benzhydrylamine (1.0 eq)

  • Reagent: Epichlorohydrin (1.2 eq)

  • Solvent: Isopropyl Alcohol (IPA) (5-6 vol)

  • Reagent: Conc. HCl (for salt formation)

Workflow Diagram

ScaleUpFlow Start Charge IPA + Amine (Reactor A) Cool Cool to 15°C Start->Cool AddECH Slow Addition of ECH (Maintain <30°C) Cool->AddECH Stir Stir 16h @ RT (Form Chlorohydrin) AddECH->Stir Heat Heat to Reflux (80°C) 24-48h Stir->Heat Monitor IPC: Check for Uncyclized Intermediate Heat->Monitor Monitor->Heat Incomplete Salt Cool & Add Conc. HCl Monitor->Salt Complete Isolate Filter Solid Product (Azetidin-3-ol HCl) Salt->Isolate

Figure 2: Process flow for the scale-up synthesis of 1-benzhydrylazetidin-3-ol.

Critical Execution Steps
  • Solvation: Dissolve amine in IPA.

  • Addition: Add ECH slowly. Note: In this protocol, no external base is added initially. The amine itself acts as the base for the first step.

  • Thermal Cyclization: Refluxing in IPA drives the equilibrium toward the salt form of the azetidine. The steric bulk of the benzhydryl group helps prevent dimerization.

  • Isolation: Upon cooling, adding concentrated HCl (1.0 eq) precipitates the 1-benzhydrylazetidin-3-ol hydrochloride salt directly. This rejects organic impurities into the mother liquor.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Sticky Tar Polymerization due to high concentration.Increase solvent volume to 20x. Ensure slow addition of ECH at <5°C.
Presence of M+92 (Linear) Incomplete cyclization.Increase reflux time. Ensure base (Protocol A) is sufficient.
Product is a liquid Free base is often an oil.Convert to HCl or Oxalate salt for solid isolation.
NMR: Extra peaks at 2.5-3.0 ppm Piperazine dimer formation.This impurity is hard to remove. Recrystallize from polar solvents (MeOH) if salt, or flash chromatography (DCM/MeOH/NH3).

NMR Signature (1H, DMSO-d6 for HCl salt):

  • Azetidine Ring Protons: Distinctive multiplets around

    
     3.8 – 4.5 ppm. The ring protons are chemically non-equivalent due to the hydroxyl group, appearing as complex splitting patterns unlike the clean triplets of the linear chain.
    
  • Hydroxyl: Doublet around

    
     6.0 ppm (exchangeable).
    

Safety & Handling

  • Epichlorohydrin: A potent alkylating agent, potential carcinogen, and skin sensitizer. All additions must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • Exotherm: The epoxide opening is highly exothermic. Never add ECH in one portion to a warm amine solution.

References

  • Gaertner, V. R. (1967). Cyclization of 1-Alkylamino-3-halo-2-alkanols to 1-Alkyl-3-azetidinols. The Journal of Organic Chemistry, 32(10), 2972–2976. Link

  • Reddy, P. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. Organic Process Research & Development, 14(4), 931–935. Link

  • Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Substituted Azetidin-3-ols. The Journal of Organic Chemistry, 37(24), 3953–3955. Link

  • Higgins, R. H., et al. (1988). Efficient synthesis of 1-alkyl-3-azetidinols from epichlorohydrin.[2] Journal of Heterocyclic Chemistry, 25(2), 383–386. Link

Sources

Application Note: Precision Alkylation of Azetidin-3-ol Hydrochloride

[1][2]

Abstract

Azetidin-3-ol hydrochloride (CAS: 18621-18-6) is a high-value scaffold in medicinal chemistry, offering a constrained, hydrophilic 4-membered ring that lowers lipophilicity (LogD) while maintaining metabolic stability.[1][2] However, its amphoteric nature and hydrochloride salt form present specific synthetic challenges, particularly in controlling regioselectivity (N- vs. O-alkylation) and preventing ring-opening polymerization.[1][2] This guide details optimized protocols for N-alkylation via direct displacement and reductive amination, emphasizing the critical role of in situ salt neutralization and solvent selection to maximize yield and purity.[1]

Strategic Reagent Selection Guide

Successful alkylation of azetidin-3-ol HCl requires a "Release and Capture" strategy: releasing the free amine from the HCl salt without isolating the unstable/hygroscopic free base, followed by immediate nucleophilic capture.[1]

Base Selection: The Critical Variable

The choice of base dictates the reaction rate and the solubility of the intermediate free amine.[1]

Base ReagentpKa (conj.[1][2] acid)Solvent CompatibilityApplication Context
DIPEA (Hünig's Base) ~10.75DCM, DMF, THFPreferred. Homogeneous conditions.[1][2] Excellent for reductive amination and soluble alkyl halides.[1][2]
K₂CO₃ / Cs₂CO₃ ~10.3 (HCO₃⁻)ACN, DMFStandard. Heterogeneous conditions.[1][2] Best for alkyl bromides/iodides.[1][2] Cs₂CO₃ accelerates sluggish reactions (cesium effect).[1][2]
NaH (Sodium Hydride) ~35THF, DMFAvoid for N-alkylation. Promotes competitive O-alkylation and potential ring opening.[1][2] Only use for O-alkylation of N-protected substrates.[1][2]
Triethylamine (TEA) ~10.7DCM, MeOHAlternative. Cheaper than DIPEA but can act as a nucleophile with very reactive electrophiles (forming quaternary salts).[1][2]
Solvent Systems
  • Acetonitrile (ACN): The gold standard for S_N2 reactions.[1][2] It dissolves the organic electrophile while suspending the inorganic base (K₂CO₃), preventing over-alkylation by controlling the concentration of the free amine.

  • Methanol (MeOH): Mandatory for reductive amination to solvate the HCl salt and facilitate imine formation.[1][2]

  • DMF/DMSO: Use only when solubility is critical. High boiling points make workup difficult for the hydrophilic azetidin-3-ol products.[1][2]

Reaction Mechanism & Selectivity Logic

The azetidin-3-ol scaffold contains two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O).

  • N-Selectivity: Under mild basic conditions (Carbonates, Tertiary amines), the nitrogen atom is significantly more nucleophilic than the oxygen. The pKa of the protonated amine (~11) vs the hydroxyl (~16) ensures that mild bases only deprotonate the ammonium salt, leaving the hydroxyl group protonated and unreactive.

  • O-Selectivity: To achieve O-alkylation, the nitrogen must be protected (e.g., Boc, Cbz) first.[1][2] Attempting direct O-alkylation on the unprotected scaffold using strong bases (NaH) often leads to polymerization or complex mixtures.[1][2]

Visualization: Reaction Decision Tree

AzetidinAlkylationStartAzetidin-3-ol HClNeutralizationStep 1: Neutralization(Release Free Base)Start->NeutralizationDIPEA or K2CO3PathwaySelect PathwayNeutralization->PathwayDirectAlkPathway A:Direct Alkylation(R-X + Base)Pathway->DirectAlkAlkyl HalidesRedAmPathway B:Reductive Amination(R-CHO + Reducing Agent)Pathway->RedAmAldehydes/KetonesN_AlkProduct:N-Alkyl Azetidin-3-olDirectAlk->N_AlkSn2 MechanismSide_OSide Reaction:O-Alkylation(Avoid Strong Base)DirectAlk->Side_OIf NaH usedRedAm->N_AlkImine Reduction

Caption: Decision tree for selecting the optimal alkylation pathway based on available reagents and desired selectivity.

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation (S_N2)

Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide, etc.)[1][2]

Materials:

  • Azetidin-3-ol HCl (1.0 equiv)[1][2]

  • Alkyl Halide (1.0 - 1.1 equiv)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv) or DIPEA (2.5 equiv)[1][2]

  • Acetonitrile (ACN) [0.2 M concentration][1][2]

Procedure:

  • Salt Break: In a round-bottom flask, suspend Azetidin-3-ol HCl (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous ACN. Stir vigorously at Room Temperature (RT) for 30 minutes.

    • Expert Insight: This "aging" step ensures the free amine is generated before the electrophile is introduced, preventing local excesses of electrophile that lead to quaternary salts.[1]

  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise.[1][2]

    • Note: If using DIPEA, add it simultaneously with the substrate in Step 1.[1]

  • Reaction: Heat to 60°C (for bromides) or stir at RT (for iodides) for 4–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; UV is often inactive for the core).[1][2]

  • Workup (Critical):

    • Filter off the solid inorganic salts.[1][2]

    • Concentrate the filtrate.[1][2][3]

    • Purification: Since the product is polar, flash chromatography often requires DCM:MeOH (95:5 to 90:10) or amine-functionalized silica to prevent streaking.[1][2]

Protocol B: Reductive Amination

Best for: Introducing complex alkyl chains or when avoiding over-alkylation is critical.[1]

Materials:

  • Azetidin-3-ol HCl (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[2]

  • DIPEA (1.0 equiv)[2]

  • DCM or DCE (Solvent)[1][2]

Procedure:

  • Imine Formation: Dissolve Azetidin-3-ol HCl in DCM. Add DIPEA (1.0 equiv) to neutralize the salt.[1][2] Add the Aldehyde/Ketone (1.1 equiv) and stir for 30–60 minutes.

    • Why? Pre-forming the imine/iminium ion is crucial before adding the reducing agent to ensure efficiency.[1]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Quench: Stir at RT for 2–12 hours. Quench with saturated aqueous NaHCO₃.[1][2][4]

  • Extraction: Extract with DCM (3x).

    • Troubleshooting: If the product is highly water-soluble (common with small R groups), use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃:Isopropanol (3:1) .[1][2]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Aqueous Loss) Product is too hydrophilic.[1][2]Do not use simple water/ether extraction.[1][2] Use DCM/MeOH extractions or evaporate solvent and load directly onto silica.[1][2]
Over-Alkylation Excess alkyl halide or highly reactive electrophile.[1][2]Switch to Protocol B (Reductive Amination) which naturally stops at the tertiary amine.[1][2]
Ring Opening High temperature or strong Lewis acids.[1][2]Keep reaction temperature <80°C. Avoid strong Lewis acids (e.g., AlCl₃).[1][2]
Incomplete Reaction Poor solubility of the HCl salt.[1]Switch solvent to DMF or add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.[1][2]
Visualization: Workup Strategy for Hydrophilic Amines

WorkupReactionMixCrude Reaction MixtureCheckLogPIs Product Lipophilic?(Large R group)ReactionMix->CheckLogPStandardStandard Workup:Partition DCM / NaHCO3CheckLogP->StandardYesPolarPolar Workup RequiredCheckLogP->PolarNo (Small R group)SaltingOutTechnique 1:Saturate aq. layer with NaClExtract with 3:1 CHCl3/IPAPolar->SaltingOutDirectLoadTechnique 2:Evaporate SolventDirect Load on SilicaPolar->DirectLoad

Caption: Workflow for isolating polar azetidine derivatives, preventing yield loss during aqueous workup.

References

  • BenchChem. Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate. (Accessed 2023).[1][2] Link[2]

  • National Institutes of Health (NIH). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.[1][2] PubMed Central.[1][2] Link

  • MedChemExpress. Azetidin-3-ol hydrochloride Product Information & Solubility Data.Link[2]

  • Organic Syntheses. Preparation of Azetidine Derivatives. Org.[1][2][5][6] Synth. Coll. Vol. 10. Link[1][2]

  • PubChem. 3-Hydroxyazetidine hydrochloride Compound Summary.Link[2]

Application Note: Solvent Selection for the Reductive Amination of 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol

[1]

Executive Summary

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol presents a classic "Solubility vs. Stability" conflict in reductive amination.[1] While Dichloromethane (DCM) is the industry standard for Sodium Triacetoxyborohydride (STAB) reductions due to reagent stability, it often fails for this specific substrate because the Azetidin-3-ol (especially as the HCl salt) is insoluble in non-polar media.

Conversely, Methanol (MeOH) ensures complete dissolution of the amine but accelerates the decomposition of STAB and requires careful pH management if switching to Sodium Cyanoborohydride (

Recommendation:

  • For High Throughput/Small Scale: Use MeOH with

    
      (buffered) to ensure homogeneity.
    
  • For Scale-Up/Process Safety: Use a DCM/MeOH (9:1) co-solvent system with STAB , or pre-neutralize the amine salt in minimum MeOH before diluting with DCM.

Mechanistic Insight & Solvent Effects[2]

The Solubility Trap

Azetidin-3-ol is a zwitterionic-capable amino alcohol.[1] Its hydrochloride salt is highly polar and practically insoluble in pure DCM or DCE.

  • In DCM: The amine salt forms a slurry. Imine formation is surface-area limited and extremely slow.[1]

  • In MeOH: The salt dissolves fully, allowing rapid equilibrium with the ketone to form the hemiaminal/iminium species.

Reducing Agent Compatibility
  • STAB (

    
    ): 
    
    • In DCM: Stable. Reduces iminiums selectively over ketones.

    • In MeOH: Reacts with the solvent to form

      
       and eventually borates and 
      
      
      gas. However, the rate of imine reduction is often faster than solvent decomposition, making it viable if used in excess (1.5–2.0 equiv).
  • Cyanoborohydride (

    
    ): 
    
    • In MeOH: Stable. Requires pH ~5-6 (usually acetic acid) to activate the imine. Toxic (generates HCN if acidified too strongly).

Decision Matrix

The following decision tree illustrates the logic for selecting the solvent system based on your starting material form.

SolventSelectionFigure 1: Solvent Selection Decision Tree for Azetidin-3-ol Reductive AminationStartStarting Material:Azetidin-3-olFormIs it HCl Salt or Free Base?Start->FormSaltHCl Salt(Highly Polar)Form->SaltFreeBaseFree Base(Oil/Solid)Form->FreeBaseMethodBMETHOD B:MeOH + NaCNBH3(Homogeneous)Salt->MethodBHigh SolubilityRequiredMethodCMETHOD C:DCM/MeOH (9:1) + STAB(Hybrid Protocol)Salt->MethodCAvoid CyanideSolubilityCheckSolubility Check:Dissolves in DCM?FreeBase->SolubilityCheckMethodAMETHOD A:Pure DCM + STAB(Standard Protocol)SolubilityCheck->MethodAYes (Rare)SolubilityCheck->MethodCNo (Likely)

Comparative Analysis: DCM vs. MeOH

FeatureDCM (Dichloromethane) MeOH (Methanol)
Reagent Sodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Solubility Poor. Azetidin-3-ol HCl precipitates.[1]Excellent. Fully homogeneous.
Kinetics Slow (heterogeneous).Fast (homogeneous).
Impurity Profile Low.[1][2] STAB is mild; few side reactions.Moderate. Risk of ketone reduction if pH is off.
Workup Easy. Wash with

, organic layer separates.
Difficult. Requires solvent swap or extensive extraction.
Safety Good (Standard chlorinated solvent hazards).Hazardous.

is highly toxic.

Detailed Experimental Protocols

Protocol A: The "Hybrid" Method (Recommended for STAB)

Best for: Avoiding toxic cyanoborohydrides while solving the solubility issue.

Reagents:

  • Azetidin-3-ol HCl (1.0 equiv)[1]

  • Tetrahydro-4H-pyran-4-one (1.1 equiv)[1][3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (1.0 equiv)

  • Solvent: DCM and Methanol (10:1 ratio)[4]

  • Acetic Acid (catalytic, 0.1 equiv)

Procedure:

  • Free-Basing (In Situ): In a round-bottom flask, suspend Azetidin-3-ol HCl in a minimum volume of MeOH (approx. 2-3 volumes). Add TEA (1.0 equiv) and stir for 10 minutes until clear.

  • Dilution: Dilute the mixture with DCM (approx. 10-15 volumes). A slight precipitate (TEA·HCl) may form; this is acceptable.

  • Imine Formation: Add Tetrahydro-4H-pyran-4-one (1.1 equiv) and catalytic Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in 3 portions over 15 minutes.

    • Note: Gas evolution (

      
      ) may occur. Ensure venting.
      
  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LCMS for consumption of the amine (

    
    ).
    
  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Separate phases. Extract the aqueous layer 3x with DCM/Isopropanol (3:1) (Note: The product is polar; pure DCM may not extract it efficiently).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH gradient).
    
Protocol B: The "Homogeneous" Method (MeOH)

Best for: Difficult-to-dissolve salts or high-throughput library synthesis.[1]

Reagents:

  • Azetidin-3-ol HCl (1.0 equiv)[1]

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)[1][5]

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Sodium Acetate (2.0 equiv) or TEA (1.0 equiv) + AcOH (to pH 5)

  • Solvent: Anhydrous Methanol[1]

Procedure:

  • Dissolution: Dissolve Azetidin-3-ol HCl and Sodium Acetate in MeOH .

  • Addition: Add Tetrahydro-4H-pyran-4-one.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 12–16 hours.

  • Workup (Critical):

    • Concentrate the MeOH to near dryness.

    • Redissolve residue in saturated

      
       and EtOAc (or DCM/iPrOH).
      
    • Safety: Perform all evaporations in a well-ventilated fume hood due to potential HCN traces.[1]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Amine salt insolubility (DCM).[1]Switch to Protocol A (add MeOH) or Protocol B.
Residual Ketone Imine formation equilibrium is unfavorable.Add molecular sieves (3Å) to remove water; increase ketone equivalents (1.5 eq).
Product in Aqueous Product is highly polar (amino alcohol).Do not use pure DCM for extraction. Use DCM:iPrOH (3:1) or CHCl3:iPrOH (3:1) . Salt out the aqueous layer with NaCl.
Boron Emulsion Incomplete quench of STAB.Stir with aqueous

or Rochelle's Salt for >30 mins before separation.

Reaction Pathway Diagram

ReactionPathwayFigure 2: Reductive Amination PathwayAmineAzetidin-3-ol(Polar Amine)HemiaminalHemiaminalIntermediateAmine->Hemiaminal+ Ketone(Fast in MeOH)KetoneTetrahydro-4H-pyran-4-oneKetone->HemiaminalIminiumIminium Ion(Reactive Species)Hemiaminal->Iminium- H2O(Acid Cat.)Product1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-olIminium->Product+ H- (Reduction)STAB or NaCNBH3

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

    • Foundational text establishing STAB/DCM as the standard, but noting MeOH limit
  • Pfizer Inc. "Pyridineamine compounds useful as pim kinase inhibitors." US Patent 20160347735A1. Link

    • Describes handling of Tetrahydro-4H-pyran-4-one in reductive amin
  • AstraZeneca AB. "Pyrazole oxadiazole derivatives as S1P1 agonists." US Patent 8802663B2. Link

    • Provides precedent for Tetrahydro-4H-pyran-4-one reduction with cyanoborohydride in polar solvents.
  • Burke, S. D., & Danheiser, R. L. "Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents." Wiley, 1999.
  • Bayer Pharma AG. "Method for preparing 2-[(3R)-3-methylmorpholin-4-yl]..."[1] WO2020039025A1. Link

    • Demonstrates scale-up challenges and isolation of polar amine deriv

Application Note: Using 1-(Oxan-4-yl)azetidin-3-ol as a High-Fidelity PROTAC Linker Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEGs/alkyls) to conformationally restricted scaffolds.[1][] This guide details the application of 1-(Oxan-4-yl)azetidin-3-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol) as a critical linker intermediate. Unlike flexible PEG chains that suffer from high conformational entropy and oxidative metabolism, this azetidine-pyran hybrid offers a defined vector, lowered lipophilicity (LogP), and improved oral bioavailability. This note provides a validated synthesis protocol, conjugation strategies, and the structural logic for its deployment in degrading refractory targets.

Introduction: The Case for Rigid Hydrophiles

Early PROTAC designs relied heavily on Polyethylene Glycol (PEG) linkers due to synthetic availability. However, PEGs introduce a "permeability penalty" due to their high conformational entropy (the "entropic cost" of binding) and susceptibility to oxidative metabolism.

1-(Oxan-4-yl)azetidin-3-ol represents a "Next-Generation" linker motif designed to solve three specific problems:

  • Conformational Collapse: Flexible linkers often allow the Warhead and E3 Ligand to fold back on themselves (the "chameleon effect"), reducing the effective concentration of the open conformation required for Ternary Complex formation. The rigid azetidine ring prevents this collapse.

  • Solubility vs. Permeability: The tetrahydropyran (oxane) moiety lowers LogP (increasing solubility) without introducing a high-pKa basic center that could trap the molecule in the lysosome or prevent membrane crossing.

  • Vectorial Exit: The 3-hydroxy group on the azetidine provides a predictable exit vector (

    
     or 
    
    
    
    depending on substitution) relative to the nitrogen, allowing precise modeling of the ternary complex.
Table 1: Physicochemical Profile Comparison
PropertyPEG-4 LinkerPiperazine Linker1-(Oxan-4-yl)azetidin-3-ol Benefit of Azetidine-Pyran
Conformation Highly Flexible (High Entropy)Semi-Rigid (Chair)Rigid (Puckered Square) Lowers entropic penalty of binding.
LogP Impact Neutral/HydrophilicBasic (Variable)Low (Hydrophilic) Pyran oxygen reduces lipophilicity without ionization.
Metabolic Stability Low (CYP-mediated oxidation)ModerateHigh Saturated heterocycles are generally metabolically robust.
pKa (Conj. Acid) N/A~8.5 - 9.5~7.5 - 8.5 Lower basicity than piperazine improves permeability.

Experimental Protocol: Synthesis of the Intermediate

Note: This protocol utilizes a reductive amination strategy, optimized for scale-up and minimal impurity formation.

Reagents Required:
  • Amine: Azetidin-3-ol hydrochloride (CAS: 18621-18-6)

  • Ketone: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step Synthesis Workflow
  • Free Base Generation (In-situ):

    • In a round-bottom flask, suspend Azetidin-3-ol HCl (1.0 eq) in DCE (0.2 M concentration).

    • Add DIPEA (1.2 eq) and stir at Room Temperature (RT) for 15 minutes to liberate the free amine.

    • Checkpoint: Ensure the solution becomes clear or the suspension creates a fine, uniform slurry.

  • Imine Formation:

    • Add Tetrahydro-4H-pyran-4-one (1.1 eq) to the mixture.

    • Add a catalytic amount of Acetic Acid (AcOH, 0.1 eq) to activate the ketone.

    • Stir at RT for 30–60 minutes.

    • Mechanism:[1][][3][4][5][6][7] The secondary amine attacks the ketone to form the hemiaminal/iminium species.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHCO3 solution. Stir for 20 minutes.

    • Extraction: Extract the aqueous layer with DCM / Isopropanol (3:1 ratio) (3x). Note: The product is polar; standard DCM extraction may leave product in the aqueous phase.

    • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

    • Purification: Flash Column Chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: DCM:MeOH (95:5 to 90:10) with 1% NH4OH additive.

    • Yield Target: >80%.

Quality Control Criteria
  • 1H NMR (DMSO-d6): Look for the multiplet of the methine proton on the pyran ring (~2.2-2.4 ppm) and the characteristic azetidine ring protons (~2.8-3.5 ppm).

  • LCMS: Single peak, [M+H]+ corresponds to calculated mass (approx. 158.1 Da).

Linker Extension & Conjugation Strategies

Once 1-(Oxan-4-yl)azetidin-3-ol is synthesized, the secondary alcohol (-OH) serves as the attachment point for the "Warhead" or the "E3 Ligand" (typically the VHL or CRBN binder).

Strategy A: Ether Linkage (High Stability)

Used when a robust, non-cleavable linker is required.

  • Activation: React the alcohol with NaH (sodium hydride) in DMF at 0°C.

  • Alkylation: Add an electrophile (e.g., a halo-alkyl chain attached to the ligand, Cl-Linker-Ligand).

  • Outcome: Creates a stable Ether bond.

Strategy B: Carbamate Linkage (Modularity)

Used to introduce a carbonyl spacer and modulate rigidity.

  • Activation: React the alcohol with N,N'-Disuccinimidyl carbonate (DSC) and TEA in MeCN to form the mixed carbonate intermediate.

  • Coupling: Add an amine-functionalized ligand (H2N-Linker-Ligand).

  • Outcome: Creates a Carbamate bond (-O-CO-NH-).

Visualization: Synthesis & Conjugation Workflow

SynthesisWorkflow Start Azetidin-3-ol HCl Intermediate Imine/Hemiaminal Start->Intermediate + DIPEA Ketone Tetrahydro-4H-pyran-4-one Ketone->Intermediate Reductive Amination Product 1-(Oxan-4-yl)azetidin-3-ol (The Linker Core) Intermediate->Product + NaBH(OAc)3 DCE, RT RouteA Ether Linkage (NaH + R-X) Product->RouteA Path A RouteB Carbamate Linkage (DSC + R-NH2) Product->RouteB Path B FinalPROTAC Rigid PROTAC RouteA->FinalPROTAC RouteB->FinalPROTAC

Figure 1: Synthetic workflow for generating the rigid linker core and subsequent conjugation pathways.

Design Logic: The Ternary Complex

The success of a PROTAC depends on the formation of a stable Ternary Complex (POI:PROTAC:E3).[1] The 1-(Oxan-4-yl)azetidin-3-ol linker is not a passive connector; it is a structural element that enforces a specific distance and orientation.

  • The "Pyran Anchor": The oxane ring acts as a bulky, polar "cap" that can fill solvent-exposed pockets on the E3 ligase surface (e.g., near the exit vector of Lenalidomide/Pomalidomide).

  • The "Azetidine Vector": The 4-membered ring restricts the bond rotation angles, reducing the entropic penalty paid upon protein binding.

Visualization: Structural Logic

TernaryComplex cluster_Linker Rigid Linker Domain POI Target Protein (Warhead Bound) E3 E3 Ligase (CRBN/VHL Bound) POI->E3 Protein-Protein Interaction (PPI) Azetidine Azetidine Ring (Vector Control) POI->Azetidine Covalent/Linker Pyran Oxane Ring (Solubility/Polarity) Azetidine->Pyran Rigid Connection Pyran->E3 Ligand Attachment

Figure 2: Schematic of the PROTAC Ternary Complex facilitated by the rigid Azetidine-Pyran linker.

References & Further Reading

  • Rigid Linkers in PROTAC Design:

    • Title: Current strategies for the design of PROTAC linkers: a critical review.

    • Source: Troup, R. I., et al. (2020).[] Future Medicinal Chemistry.

    • URL:[Link]

  • Azetidines as Bioisosteres:

    • Title: Azetidines: new tools for the medicinal chemist.

    • Source: Drug Discovery Today.

    • Context: Discusses the metabolic stability and vector properties of azetidines compared to larger rings.

  • Reductive Amination Protocols:

    • Title: Enantioselective Organocatalytic Reductive Amination.[7]

    • Source: Storer, R. I., et al. (2006). Journal of the American Chemical Society.

    • URL:[Link]

  • PROTAC Physicochemical Properties:

    • Title: Novel approaches for the rational design of PROTAC linkers.

    • Source: Zagidullin, A., et al. (2020). Exploration of Targeted Anti-tumor Therapy.

    • URL:[Link][8]

Disclaimer: The protocols described herein are for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(Oxan-4-yl)azetidin-3-ol and associated reagents before handling.

Sources

Application Note: Functionalization of the Hydroxyl Group in 1-(Oxan-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical functionalization of 1-(Oxan-4-yl)azetidin-3-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol). This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands, where the azetidine ring serves as a rigid, metabolic-resistant spacer.

The primary challenge in functionalizing this molecule lies in the tension between the nucleophilicity of the C3-hydroxyl group and the ring strain (~25 kcal/mol) of the azetidine core. This guide provides validated protocols for Oxidation, Mitsunobu inversion, and Fluorination, with specific emphasis on avoiding ring-opening or rearrangement pathways (e.g., ring expansion to pyrrolidines).

Structural Analysis & Reactivity Profile

Before initiating synthesis, the researcher must understand the three reactive centers of the molecule:

  • The Secondary Alcohol (C3-OH): The primary handle for functionalization. Due to the puckered conformation of the azetidine ring, the hydroxyl group is sterically accessible but sensitive to elimination.

  • The Tertiary Amine (N1): The nitrogen is substituted with an oxan-4-yl (THP) group. This amine is basic (pKa ~8–9). Crucial Insight: In acidic media, protonation of N1 creates a strong electron-withdrawing ammonium species, which inductively destabilizes carbocation formation at C3, retarding

    
     pathways but accelerating nucleophilic attack at C2/C4 (ring opening).
    
  • The Strained Ring: The azetidine ring is susceptible to nucleophilic ring-opening, particularly when activated by Lewis acids or electrophiles (e.g., during DAST fluorination).

Reactivity Decision Matrix

Reactivity Start 1-(Oxan-4-yl)azetidin-3-ol Oxidation Oxidation (Ketone) Start->Oxidation Parikh-Doering (Mild, Scalable) Mitsunobu Mitsunobu (Inversion) Start->Mitsunobu DEAD/PPh3 (Stereoinversion) Fluorination Deoxyfluorination Start->Fluorination DAST/Deoxo-Fluor (HIGH RISK: Rearrangement) Reductive Amination Reductive Amination Oxidation->Reductive Amination Ethers/Azides/Esters Ethers/Azides/Esters Mitsunobu->Ethers/Azides/Esters Fluoro-pyrrolidines\n(Ring Expansion) Fluoro-pyrrolidines (Ring Expansion) Fluorination->Fluoro-pyrrolidines\n(Ring Expansion)

Figure 1: Strategic pathways for azetidin-3-ol functionalization. Note the high risk of rearrangement in fluorination pathways.

Protocol A: Oxidation to 1-(Oxan-4-yl)azetidin-3-one

Objective: Convert the alcohol to a ketone to enable reductive amination or Strecker synthesis.

Expertise Note: While Swern oxidation is standard, it requires cryogenic temperatures (-78 °C) which can be challenging on large scales. The Parikh-Doering oxidation is preferred for this substrate because it operates near 0 °C to room temperature and avoids the formation of byproduct methylthiomethyl ethers, which are difficult to separate from the basic amine product.

Materials
  • Substrate: 1-(Oxan-4-yl)azetidin-3-ol (1.0 eq)

  • Sulfur trioxide pyridine complex (

    
    ) (3.0 eq)
    
  • Dimethyl sulfoxide (DMSO) (anhydrous, 10 vol)

  • Triethylamine (

    
    ) (5.0 eq)
    
  • Dichloromethane (DCM) (solvent)

Step-by-Step Procedure
  • Dissolution: Charge the substrate and

    
     into a reactor containing a mixture of DCM/DMSO (2:1 ratio). Cool the mixture to 0 °C.
    
  • Activation: Prepare a solution of

    
     in DMSO. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 5 °C.
    
    • Why? The exotherm must be controlled to prevent Pummerer rearrangement side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LCMS. The disappearance of the alcohol and appearance of the ketone (typically UV active if derivatized, or visible by

    
     stain) confirms conversion.
    
  • Workup (Critical):

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (

      
      ).
      
    • Self-Validating Step: Wash the organic layer copiously with water to remove DMSO. Residual DMSO will interfere with subsequent steps (e.g., reductive amination).

  • Purification: The ketone is relatively unstable on silica gel due to enolization potential. Use immediately or store at -20 °C under Argon.

Protocol B: Mitsunobu Inversion (Nucleophilic Substitution)

Objective: Invert stereochemistry or install nucleophiles (Azide, Ester, Phenol) while preserving the ring.

Expertise Note: The basic nitrogen in the oxanyl-azetidine can interfere with the betaine intermediate. Using a slight excess of acid component (nucleophile) ensures the azetidine nitrogen remains protonated/buffered if necessary, though standard conditions usually suffice.

Materials
  • Substrate (1.0 eq)[1]

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)

  • Nucleophile (e.g., Diphenylphosphoryl azide (DPPA) for azides, or Benzoic acid for esters) (1.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve Substrate,

    
    , and the Nucleophile in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0 °C.
  • Addition: Add DIAD dropwise over 20 minutes.

    • Visual Check: The solution will turn yellow/orange. The color should fade as the reagent is consumed. If the color persists immediately, the reaction is stalling.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature overnight.

  • Safety Warning (Azides): If using DPPA to generate the azide (a precursor to the amine), be aware that hydrazoic acid (

    
    ) can form in situ. Ensure proper ventilation.
    
  • Workup: Concentrate the THF. Triturate the residue with

    
     or Hexane/EtOAc (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.
  • Purification: Flash chromatography.

    • Self-Validating Step: Check

      
       NMR.[2] The C3-proton signal will shift significantly and, if the starting material was chiral, the coupling constants will change, indicating inversion of configuration.
      

Protocol C: The Fluorination Trap (DAST/Deoxo-Fluor)

Objective: Replace OH with F. Warning: Direct treatment of 1-substituted azetidin-3-ols with DAST often leads to ring contraction/rearrangement to form fluoropyrrolidines via an aziridinium intermediate.

Mechanism of Failure (Rearrangement)
  • Activation of OH by DAST.

  • Intramolecular attack by the ring nitrogen (transannular) or ring expansion involving the methylene groups.

  • Result: 3-fluoropyrrolidine derivatives are frequently the major product, not 3-fluoroazetidines.

Alternative Strategy: Sulfonate Displacement

To avoid rearrangement, avoid the highly activated species generated by DAST.

  • Mesylation: React substrate with MsCl/TEA in DCM at 0 °C to form the mesylate.

  • Fluorination: Treat the isolated mesylate with TBAF (tert-butylammonium fluoride) or CsF in t-Amyl alcohol at elevated temperature.

    • Note: This

      
       approach is cleaner but still carries risk of elimination to the alkene (enamine/ene-ether).
      

Summary of Analytical Data

Parameter1-(Oxan-4-yl)azetidin-3-ol1-(Oxan-4-yl)azetidin-3-one
Molecular Weight 157.21155.19
Appearance White/Off-white solidPale yellow oil/solid (unstable)
IR Diagnostic Broad band ~3300

(OH)
Strong band ~1820

(C=O, strained)
Stability Stable at RTProne to polymerization/hydrate formation
Solubility MeOH, DCM, DMSODCM, THF, Et2O

Visualization: Functionalization Workflow

Workflow Substrate 1-(Oxan-4-yl)azetidin-3-ol (C3-OH) Oxidation Parikh-Doering Oxidation (SO3.Py / DMSO) Substrate->Oxidation Mitsunobu Mitsunobu Reaction (DEAD / PPh3 / Nu-H) Substrate->Mitsunobu DAST DAST / Deoxo-Fluor Substrate->DAST Ketone Azetidin-3-one (Reactive Electrophile) Oxidation->Ketone ReductiveAm Reductive Amination (NaBH(OAc)3 / Amine) Ketone->ReductiveAm ProductA 3-Aminoazetidine Derivs. ReductiveAm->ProductA Inversion Inverted Substitution (Ester/Azide/Ether) Mitsunobu->Inversion Rearrange REARRANGEMENT RISK (Fluoropyrrolidine) DAST->Rearrange Likely Outcome

Figure 2: Workflow diagram illustrating the safe pathways (Green/Blue) versus the high-risk fluorination pathway (Red).

References

  • Reactivity of Azetidines

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Context: Discusses the ring strain and stability of 1-substituted azetidines.
  • Parikh-Doering Oxidation Protocol

    • Parikh, J. R., & Doering, W. V. E. (1967). "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society.[3]

    • Context: The foundational protocol for mild oxidation of sensitive substr
  • Mitsunobu Reaction on Azetidin-3-ols

    • Swamy, K. C. K., et al. (2009).
    • Context: Detailed mechanisms including the handling of basic amines in Mitsunobu conditions.
  • DAST Induced Rearrangement

    • Couty, F., et al. (2004). "Ring expansion of 2-hydroxymethylazetidines and related compounds induced by DAST." Tetrahedron Letters.
    • Context: Provides the mechanistic basis for why DAST causes rearrangement in azetidinols.

Sources

Preparation of pharmaceutical intermediates containing oxan-4-yl-azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Containing Oxan-4-yl-azetidine Scaffolds

Executive Summary & Strategic Rationale

The oxan-4-yl-azetidine motif (specifically 1-(tetrahydro-2H-pyran-4-yl)azetidine) has emerged as a privileged substructure in modern medicinal chemistry. This scaffold combines the high metabolic stability and lipophilicity-lowering properties of the tetrahydropyran (THP) ring with the unique geometric constraints of the azetidine ring.

Why this scaffold matters:

  • Solubility Modulation: The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to cyclohexyl analogs.

  • Conformational Control: The azetidine ring, with its puckered conformation (butterfly angle ~37°), positions substituents in vectors distinct from pyrrolidines or piperidines, often improving target selectivity.

  • "Magic Methyl" Effect: Replacing a dimethylamino group with an azetidine often retains basicity while reducing steric bulk and metabolic liability.

This guide details the Titanium(IV)-Mediated Reductive Amination , the industry "gold standard" for synthesizing this motif. Unlike standard acid-catalyzed methods, the titanium protocol ensures complete imine formation before reduction, minimizing side reactions and maximizing yield for valuable intermediates.

Retrosynthetic Analysis & Methodological Selection

To access the 1-(oxan-4-yl)azetidine core, two primary disconnections exist. We prioritize Method A for its scalability and functional group tolerance.

  • Method A: Reductive Amination (Recommended)

    • Precursors: Tetrahydro-4H-pyran-4-one + Azetidine derivative (free base or salt).

    • Key Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] followed by Sodium Triacetoxyborohydride [NaBH(OAc)₃].

    • Advantage: Ti(OiPr)₄ acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the iminium species.

  • Method B: Nucleophilic Substitution (

    
    ) 
    
    • Precursors: 4-Iodotetrahydropyran (or 4-OTs) + Azetidine.

    • Disadvantage: 4-Halopyrans are prone to E2 elimination side reactions; reaction rates with secondary amines can be sluggish.

Detailed Experimental Protocol

Protocol ID: RA-Ti-045

Target: Preparation of Methyl 1-(tetrahydro-2H-pyran-4-yl)azetidine-3-carboxylate Scale: 10 mmol (Adaptable to kg scale)

Reagents & Materials:

  • Amine: Methyl azetidine-3-carboxylate hydrochloride (1.51 g, 10.0 mmol).

  • Ketone: Tetrahydro-4H-pyran-4-one (1.10 g, 11.0 mmol, 1.1 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (3.41 g, 12.0 mmol, 1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv).

  • Base: Triethylamine (TEA) (1.01 g, 10.0 mmol) – Only if using amine salt.

  • Solvent: Dichloromethane (DCM) (anhydrous), 50 mL.

Step-by-Step Procedure:

Phase 1: In Situ Free-Basing and Activation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add the Methyl azetidine-3-carboxylate HCl and anhydrous DCM (30 mL).

  • Neutralization: Cool to 0°C. Add TEA dropwise. Stir for 15 minutes to generate the free amine.

    • Expert Note: If the amine is commercially available as a free base, skip the TEA and start here.

  • Ketone Addition: Add Tetrahydro-4H-pyran-4-one in one portion.

  • Titanium Activation: Add Ti(OiPr)₄ dropwise via syringe. The solution may turn slightly yellow or hazy.

    • Mechanism:[1][2][3] The Ti(IV) species coordinates to the ketone oxygen and the amine, facilitating hemiaminal formation and subsequent dehydration to the iminium ion.

  • Equilibration: Remove the ice bath and stir at Room Temperature (20-25°C) for 6 to 12 hours .

    • Checkpoint: Do not rush this step. Complete formation of the imine/iminium species is critical.

Phase 2: Reductive Step 7. Cooling: Cool the reaction mixture back to 0°C. 8. Reduction: Add NaBH(OAc)₃ in 3-4 portions over 10 minutes.

  • Safety: Mild exotherm and gas evolution (H₂) may occur.
  • Reaction: Allow to warm to room temperature and stir for 4-16 hours. Monitor by LCMS for the disappearance of the imine mass (M-1) and appearance of product (M+1).

Phase 3: Work-up and Purification (The "Titanium Crash") 10. Quench: Cool to 0°C. Carefully add saturated aqueous NaHCO₃ (20 mL).

  • Observation: A heavy white precipitate (Titanium salts) will form. This can be gelatinous and difficult to filter.
  • Filtration Aid: Dilute with EtOAc (50 mL) and add Celite® (diatomaceous earth). Stir vigorously for 15 minutes.
  • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc (2 x 30 mL).
  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer once more with EtOAc.[4]
  • Drying: Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
  • Purification: The crude material is often >90% pure. If necessary, purify via Flash Column Chromatography (SiO₂; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Titanium-mediated pathway, highlighting the critical "Water Scavenging" role of Ti(OiPr)₄ that drives the reaction forward.

ReductiveAmination Ketone Tetrahydro-4H-pyran-4-one Ti_Complex Titanium-Hemiaminal Complex Ketone->Ti_Complex Coordination Amine Azetidine Derivative (Free Base) Amine->Ti_Complex Coordination Iminium Activated Iminium Ion (Ti-Coordinated) Ti_Complex->Iminium -Ti(OH)(OiPr)3 (Dehydration) Product 1-(Oxan-4-yl)azetidine Product Iminium->Product Hydride Transfer Ti Ti(OiPr)4 Ti->Ti_Complex Reductant NaBH(OAc)3 Reductant->Product

Caption: Figure 1. Reaction pathway for Ti(IV)-mediated reductive amination.[5] Titanium serves a dual role: Lewis acid activation and in-situ water scavenging to drive iminium formation.[5]

Data Presentation & Characterization

Expected Analytical Data:

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilSolidifies upon HCl salt formation.
¹H NMR (CDCl₃)

1.3-1.6 (m, 2H, THP), 2.1-2.3 (m, 1H, THP-CH-N), 3.2-3.6 (m, Azetidine ring)
Diagnostic: The methine proton on the THP ring usually shifts upfield (~2.1 ppm) upon amination.
LCMS (ESI+) [M+H]⁺ consistent with MWNo residual ketone mass should be visible.
Yield 75% - 92%Lower yields often indicate incomplete imine formation prior to reduction.

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Conversion Incomplete imine formation.Extend "Phase 1" stir time to 12h+. Ensure DCM is anhydrous.
Gelatinous Emulsion Titanium salts during workup.Use the "Celite + EtOAc" dilution method described. Alternatively, quench with Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1h.
Over-Alkylation N/A for this specific reaction.Reductive amination of ketones with secondary amines stops at the tertiary amine.
Starting Material Stuck Steric hindrance of Azetidine.Switch solvent to 1,2-Dichloroethane (DCE) and heat Phase 1 to 50°C (sealed tube).

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved protocol." Synlett. Link

  • Lowe, M. A., et al. (2012). "Preparation of 1-Heteroaryl-azetidines and Their Application in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Improvement & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptively Simple" Reaction

Reductive amination is a staple of medicinal chemistry, but azetidin-3-ol presents a unique "perfect storm" of challenges. It is a highly polar, strained, four-membered ring often supplied as a hydrochloride salt. Its hydrophilicity causes solubility issues in standard reductive amination solvents (DCE, DCM) and massive yield loss during aqueous workup.

This guide moves beyond standard textbook protocols to address the specific physical chemistry of the azetidine scaffold.

Module 1: Core Methodologies

Method A: The Modified STAB Protocol (Standard)

Best for: Aldehydes and reactive ketones where solubility is manageable.

The Logic: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity (it reduces imines faster than aldehydes/ketones). However, standard DCE (1,2-dichloroethane) protocols fail because azetidin-3-ol HCl does not dissolve.

Protocol:

  • Free-basing (Critical): Suspend Azetidin-3-ol HCl (1.0 equiv) in THF or DCM. Add DIPEA (1.1 equiv) and stir for 15 mins. Note: Do not use TEA if possible; DIPEA minimizes competitive alkylation.

  • Imine Formation: Add the carbonyl substrate (1.0–1.1 equiv). If the substrate is a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Time: Stir at Room Temperature (RT) for 2–16 hours.

Method B: The Titanium(IV) Isopropoxide "Force" Method

Best for: Sterically hindered ketones, unreactive substrates, or when Method A yields <30%.

The Logic: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (dehydrating condition). This is essential for azetidines, where the nucleophilicity of the secondary amine is sterically compromised by the ring.

Protocol:

  • Neat/Concentrated Mixing: Combine Azetidin-3-ol (free base preferred) and the ketone (1.0 equiv) in a vial.

  • Titanium Addition: Add Ti(OiPr)₄ (1.2–1.5 equiv) . If the mixture is too viscous, use a minimal amount of dry THF.

  • Incubation: Stir under Nitrogen at RT (or 50°C for difficult ketones) for 4–12 hours. The solution often turns yellow/orange.

  • Reduction: Dilute with MeOH (essential to solvate the borohydride). Cool to 0°C. Add NaBH₄ (2.0 equiv) carefully (exothermic).

Module 2: Troubleshooting & FAQs

Ticket #001: "My starting material is a rock at the bottom of the flask."

Diagnosis: Solubility mismatch. Azetidin-3-ol HCl is a polar salt; DCE/DCM are non-polar. Solution:

  • Switch Solvent: Use a mixture of THF:MeOH (9:1) . While MeOH can slowly decompose STAB, the rate of imine reduction is usually faster.

  • In-situ Free-basing: Ensure you have added DIPEA. If it still doesn't dissolve, sonicate for 10 minutes before adding the carbonyl.

Ticket #002: "LCMS shows 100% conversion, but I isolated 10% yield."

Diagnosis: "The Invisible Product." Your product is likely amphoteric (amine + alcohol) and highly polar. It is staying in the aqueous layer during standard NaHCO₃/EtOAc extraction. Solution:

  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl solid.

  • The Solvent Switch: Do NOT use EtOAc. Extract with CHCl₃:IPA (3:1) or DCM:MeOH (9:1) .

  • The SCX Bullet (Recommended): Skip liquid-liquid extraction entirely.

    • Load reaction mixture (diluted in MeOH) onto an SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities/boron salts).

    • Elute with 2M NH₃ in MeOH .

    • Concentrate.[1][2] This often recovers >90% of polar amines.

Ticket #003: "I see a peak mass corresponding to the alcohol reduction of my ketone, not the amine."

Diagnosis: Direct reduction.[3][4][5][6] The reducing agent attacked the ketone before the imine formed. Solution:

  • Stepwise Addition: You must allow "pre-contact" time. Stir the amine and ketone for 1-2 hours before adding the reducing agent.

  • Switch to Method B: Ti(OiPr)₄ locks the ketone into the imine/titanium complex, preventing direct reduction by NaBH₄.

Module 3: Comparative Data & Visualization

Reagent Selection Matrix
FeatureNaBH(OAc)₃ (STAB)NaBH₃CNTi(OiPr)₄ + NaBH₄
Selectivity High (Reduces imines, not ketones)High (pH dependent)Low (Reduces everything, requires stepwise)
Toxicity LowHigh (Cyanide)Low
Water Tolerance Low (Decomposes)HighZero (Decomposes to TiO₂)
Best For Aldehydes, Simple KetonesLegacy protocolsDifficult/Hindered Ketones
Decision Logic for Optimization

ReductiveAmination Start Start: Azetidin-3-ol + Carbonyl CheckSolubility Is Azetidin-3-ol soluble in DCE/THF? Start->CheckSolubility Soluble Yes CheckSolubility->Soluble Insoluble No (Salt form) CheckSolubility->Insoluble ReagentChoice Select Reducing Agent Soluble->ReagentChoice FreeBase Add DIPEA (1.1 eq) or Switch to THF:MeOH (9:1) Insoluble->FreeBase FreeBase->ReagentChoice SubstrateType Substrate Type? ReagentChoice->SubstrateType Aldehyde Aldehyde/Reactive Ketone SubstrateType->Aldehyde Hindered Hindered Ketone SubstrateType->Hindered MethodA Method A: STAB (1.5 eq) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 then NaBH4 Hindered->MethodB Workup Workup: Is Product Polar? MethodA->Workup MethodB->Workup Extract DCM Extraction Workup->Extract No (Lipophilic) SCX SCX Column or CHCl3:IPA Extraction Workup->SCX Yes (Hydrophilic)

Caption: Decision tree for optimizing reaction conditions based on substrate solubility and steric hindrance.

Workup Workflow: The "Polar Trap"

Workup Crude Crude Reaction Mixture Quench Quench (NaHCO3 or Water) Crude->Quench PhaseSplit Phase Separation Attempt Quench->PhaseSplit AqLayer Aqueous Layer (Product Trapped Here) PhaseSplit->AqLayer OrgLayer Organic Layer PhaseSplit->OrgLayer Rescue Rescue Strategy AqLayer->Rescue Option1 Option 1: Saturate with NaCl Extract with CHCl3:IPA (3:1) Rescue->Option1 Option2 Option 2 (Best): SCX-2 Cartridge Catch & Release Rescue->Option2

Caption: Workflow for recovering polar azetidin-3-ol derivatives from the aqueous phase.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1351-1358.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on polar amine handling).

Sources

Purification of polar amine 1-(Oxan-4-yl)azetidin-3-ol by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Flash Chromatography Guide for 1-(Oxan-4-yl)azetidin-3-ol and Related Compounds

Welcome to the technical support center for the purification of challenging polar compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in purifying polar basic molecules like 1-(Oxan-4-yl)azetidin-3-ol. As Senior Application Scientists, we have consolidated our field expertise and authoritative resources to provide you with a comprehensive, problem-oriented guide.

The target molecule, 1-(Oxan-4-yl)azetidin-3-ol, possesses multiple features that make it challenging for standard flash chromatography: a basic tertiary amine within the azetidine ring, a polar hydroxyl group, and a polar oxane moiety. This combination leads to high polarity and a propensity for strong interaction with silica gel, often resulting in poor peak shape and low recovery. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why is my polar amine, 1-(Oxan-4-yl)azetidin-3-ol, showing severe peak tailing on a standard silica gel column?

Peak tailing is the most common issue when purifying basic compounds on standard silica.[1] The primary cause is a strong, secondary interaction between the basic amine functionality of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3][4] While the mobile phase elutes the compound based on polarity, this acid-base interaction "holds back" a portion of the analyte, causing it to elute slowly and asymmetrically, resulting in a tailed peak.[4]

Q2: Should I use normal-phase or reversed-phase chromatography for a highly polar amine?

Both are viable options, but the choice depends on the specific impurities and the behavior of your compound.

  • Normal-Phase (Modified): Often the first choice. Using standard silica with a modified mobile phase (e.g., adding a basic additive) is a common and effective strategy.[5][6] Alternatively, using a less acidic or basic stationary phase like amine-functionalized silica or alumina can provide excellent results with standard non-polar solvents.[7][8]

  • Reversed-Phase (RP): An excellent alternative, especially for highly polar compounds that may have little retention on normal-phase even with strong solvents.[9][10] On a C18 column, polar compounds elute early. To increase retention, a highly aqueous mobile phase is used.[11] Using a buffer to control the pH of the mobile phase is critical. For a basic amine, a high pH mobile phase (at least 2 units above the amine's pKa) will neutralize the amine, increasing its hydrophobicity and retention on the C18 column.[9]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is specifically designed for very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[11][12] In this mode, water is the "strong" eluting solvent.[12]

Q3: What is the best stationary phase for purifying 1-(Oxan-4-yl)azetidin-3-ol?

There is no single "best" phase, but there are superior choices compared to standard silica. The optimal choice depends on your specific separation needs.

Stationary PhasePrinciple of Operation & Suitability for Polar AminesAdvantagesDisadvantages
Standard Silica Gel Acidic surface; strong interaction with basic amines.[2] Requires mobile phase modifiers.Inexpensive, widely available.Causes peak tailing, potential for sample degradation, low recovery.
Amine-Functionalized Silica (NH2) The bonded amino groups create a basic surface, shielding the analyte from acidic silanols.[5][7]Excellent peak shape without mobile phase modifiers, predictable elution, simplified workflow.[3][8]More expensive than bare silica.
Alumina (Basic or Neutral) A basic or neutral metal oxide surface that does not strongly interact with amines.Good for strongly basic compounds, less acidic than silica.[13]Lower resolution and surface area compared to modern silica gels.
Reversed-Phase C18 Non-polar stationary phase. Retention is based on hydrophobicity.[14]Excellent for very polar compounds, pH control offers another variable for optimization.[9]Requires aqueous mobile phases which can be difficult to evaporate; potential for phase collapse with highly aqueous solvents.[11]
Diol-Functionalized Silica A polar, but less acidic, stationary phase than bare silica. Can be used in normal-phase or HILIC mode.[11]Reduced silanol interactions compared to silica, good for HILIC applications.Less common for general-purpose amine purification.

Q4: What mobile phase modifier should I use for my polar amine on a silica column, and how much?

Adding a small amount of a basic modifier to the mobile phase is crucial to prevent peak tailing on standard silica. The modifier neutralizes the acidic silanol sites.[2][5]

  • Common Choices: Triethylamine (TEA), Diethylamine (DEA), Ammonium Hydroxide (NH₄OH), or a solution of Ammonia in Methanol (7N).

  • Recommended Concentration: Typically 0.1% to 2% (v/v).[5] Start with 0.5% and optimize based on the resulting peak shape.

  • Pro-Tip: Always add the modifier to both the weak (e.g., Hexane/Ethyl Acetate) and strong (e.g., Methanol/DCM) solvents to ensure a consistent concentration during a gradient elution. Using a volatile modifier like TEA or ammonia in methanol is advantageous as it can be more easily removed from the final product during evaporation.[9]

Troubleshooting Guide: From Tailing Peaks to Pure Product

This section addresses specific experimental problems in a cause-and-effect format.

Problem 1: Severe Peak Tailing or Streaking

Your chromatogram shows a peak with a sharp front but a long, sloping tail.

G start Observe Peak Tailing cause1 Primary Cause: Acid-Base Interaction (Amine + Silica Silanols) start->cause1 sub_cause1 Is your stationary phase standard silica? cause1->sub_cause1 solution1 Option A: Modify Mobile Phase sub_cause1->solution1  Yes   solution2 Option B: Change Stationary Phase sub_cause1->solution2  Yes   action1a Add 0.5-1% Triethylamine or Ammonium Hydroxide to the eluent solution1->action1a action1b Ensure modifier is in both gradient solvents solution1->action1b action2a Switch to an Amine (NH2) functionalized column solution2->action2a action2b Consider neutral/basic Alumina or Reversed-Phase (C18) solution2->action2b

Caption: Troubleshooting workflow for peak tailing.

  • Introduce a Basic Modifier: As a first step, add 0.5-1% triethylamine or a 7N ammonia in methanol solution to your eluent system (e.g., Dichloromethane/Methanol).[6] This will compete with your polar amine for the active sites on the silica, dramatically improving peak shape.

  • Switch to a Deactivated Stationary Phase: If modifiers are undesirable or ineffective, switch to an amine-functionalized silica column.[3][7] These columns have a basic surface that repels basic analytes, preventing the strong acid-base interaction and yielding sharp, symmetrical peaks often without any modifier.[5][8]

  • Consider Reversed-Phase: If the compound is sufficiently water-soluble, reversed-phase chromatography on C18 media is a powerful option. Use a mobile phase of Water/Acetonitrile or Water/Methanol with a high pH buffer (e.g., 0.1% ammonium hydroxide or a dedicated high pH buffer) to suppress the ionization of the amine.[9]

Problem 2: Compound is Irreversibly Stuck on the Column

You've loaded your sample, but even after flushing with a very polar solvent system (e.g., 20% Methanol in Dichloromethane), you see no sign of your product eluting.

  • Primary Cause: The interaction between your highly polar, basic amine and the acidic silica is so strong that the mobile phase cannot overcome it. This is a common fate for many polar amines on unmodified silica.[5][11]

  • Solution A (Recovery): Attempt to salvage the compound by flushing the column with a strong, modified eluent. Prepare a solution of 5-10% Ammonium Hydroxide in Methanol and flush the column with several column volumes. This highly basic and polar mixture can often displace the strongly bound amine.

  • Solution B (Prevention): Never attempt to purify a polar amine on bare silica without first developing a TLC method that shows the compound moves off the baseline and has a reasonable Rf (0.15-0.3). If a standard DCM/MeOH system doesn't work, immediately introduce a basic modifier during method development, not after the compound is already stuck on the column. The best prevention is to use a more inert stationary phase like amine-functionalized silica from the start.[2]

Problem 3: Compound Elutes in the Solvent Front (No Retention)

This issue is most common in reversed-phase chromatography but can occur in normal-phase if the eluent is too strong.

  • Cause (Reversed-Phase): Your polar compound is too hydrophilic to interact with the non-polar C18 stationary phase. This is especially true if the mobile phase contains too much organic solvent.[11]

  • Solution (Reversed-Phase):

    • Increase Water Content: Reduce the amount of organic solvent (Acetonitrile/Methanol) in your mobile phase. For very polar compounds, you may need to start with 95-100% aqueous mobile phase.[11]

    • Use an AQ-type C18 Column: Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a loss of retention.[11] Use a C18 column specifically designed for aqueous stability (often labeled "AQ").[11]

    • Consider HILIC: If retention is still poor, your compound is an ideal candidate for HILIC.[12]

  • Cause (Normal-Phase): The mobile phase is too polar. For example, using 20% Methanol in DCM for a moderately polar amine might be too strong.

  • Solution (Normal-Phase): Reduce the percentage of the polar solvent (Methanol). Develop a proper gradient, starting from a low polarity (e.g., 100% DCM or 1-2% MeOH in DCM) and gradually increasing the polarity.

Experimental Protocol: Method Development for 1-(Oxan-4-yl)azetidin-3-ol

This protocol provides a systematic approach to developing a robust purification method.

Step 1: Stationary Phase Selection and TLC Analysis

G start Start: Purify Polar Amine 1-(Oxan-4-yl)azetidin-3-ol tlc_silica Run TLC on Standard Silica Plate (Eluent: 5-10% MeOH in DCM) start->tlc_silica tailing Observe Severe Tailing or No Movement? tlc_silica->tailing add_modifier Add Modifier: Re-run TLC with 1% NH4OH in eluent tailing->add_modifier  Yes   run_silica_col Proceed with Flash on Standard Silica using modified eluent tailing->run_silica_col  No (Good Spot)   good_rf Rf = 0.2-0.4 and Symmetrical Spot? add_modifier->good_rf good_rf->run_silica_col  Yes   try_amine_col Option B: Run TLC on Amine-functionalized Plate (Eluent: EtOAc/Hexane) good_rf->try_amine_col  No   run_amine_col Proceed with Flash on Amine Column try_amine_col->run_amine_col

Sources

Avoiding ring-opening side reactions during azetidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Functionalization Technical Support Center .

This guide is structured as a dynamic troubleshooting interface for medicinal chemists and process engineers. Unlike standard reviews, this content addresses the specific failure modes associated with the high ring strain (~25.4 kcal/mol) of the azetidine core.

Quick Navigation: Select Your Issue

Module 1: The Thermodynamics of Failure

Status: Critical Background

The Core Problem: Azetidine possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , significantly higher than cyclopentane (~6 kcal/mol) and cyclohexane (~0 kcal/mol). This thermodynamic load means the ring is "spring-loaded" to open.

The Mechanism of Collapse: Most unintended ring openings occur via two pathways:

  • Acid-Catalyzed Nucleophilic Attack (SN2-like): Protonation of the nitrogen creates a highly electrophilic azetidinium species. Even weak nucleophiles (Cl⁻, H₂O) can attack the C2 or C4 position, relieving strain and yielding a linear homoallylamine.

  • 
    -Elimination:  Strong bases or transition metals can trigger the elimination of a leaving group at C3, or ring opening via C2-deprotonation followed by retro-cyclization.
    

Visualizing the Danger Zone:

Azetidine_Failure_Pathways Azetidine Intact Azetidine (Strain: ~25 kcal/mol) Protonation Protonation (H+) (Azetidinium Ion) Azetidine->Protonation Acidic Media Base Strong Base (Lithiation/Elimination) Azetidine->Base pKa > 35 Nucleophile Nu: Attack (C2/C4) Protonation->Nucleophile Weak Nu: Homoallyl Linear Homoallylamine (Ring Opened) Nucleophile->Homoallyl Irreversible Imine Imine/Enamine (Polymerization) Base->Imine Temp > -78°C

Figure 1: The two primary failure modes—acid-mediated hydrolysis and base-mediated fragmentation.

Module 2: N-Functionalization (Buchwald-Hartwig & SNAr)

User Query: "I am trying to arylate azetidine using Pd-catalysis. I see conversion, but my isolated yield is poor, and NMR shows alkene signals."

Diagnosis: You are likely experiencing


-hydride elimination  or reductive elimination failure  due to steric crowding or improper base selection. Azetidine is less sterically demanding than piperidine, but its rigid angle (~90°) changes the bite angle on the metal center.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection NaOtBu or LiHMDS Stronger bases like NaOtBu facilitate rapid transmetallation. Avoid carbonates (Cs₂CO₃) if reaction times are long, as prolonged heating promotes ring degradation.
Ligand Choice RuPhos or BrettPhos These bulky, electron-rich phosphines promote reductive elimination, outcompeting the

-hydride elimination pathway that leads to imines.
Temperature 65°C - 80°C Do not exceed 100°C. High thermal energy overcomes the activation barrier for ring opening.
Pre-catalysts Pd(OAc)₂ vs G3-Palladacycles Use G3/G4 Palladacycles . They initiate rapidly at lower temperatures, reducing the thermal window for side reactions.

The "Self-Validating" Checkpoint:

  • Pass: 1H NMR shows distinct multiplets at 3.8–4.5 ppm (ring protons).

  • Fail: Appearance of vinylic protons (5.0–6.5 ppm) indicates ring opening to an allyl amine derivative.

Module 3: C-H Activation (Lithiation Strategies)

User Query: "I tried to lithiate N-Boc-azetidine with n-BuLi at -78°C, but I got a complex mixture."

Diagnosis: N-Boc-azetidine is prone to


-lithiation followed by rapid ring fragmentation  (cycloreversion) to form ethylene and N-Boc-imine, which then polymerizes. Standard -78°C conditions are often too hot for stable lithiated azetidines.

The "Cold Protocol" (Strict Adherence Required):

  • Solvent System: THF is mandatory (coordinates Li, stabilizing the aggregate).

  • Ligand: Add TMEDA (N,N,N',N'-tetramethylethylenediamine). It breaks up BuLi aggregates, increasing reactivity so you can work at lower temperatures.

  • Temperature Floor: You must cool to -98°C (MeOH/N₂ slush bath) or maintain a strict -78°C with rapid electrophile addition.

    • Warning: At > -50°C, the 2-lithio-azetidine species decomposes within minutes.

  • Electrophile Trapping: Add the electrophile immediately after lithiation (typically < 10 mins dwell time).

Alternative Strategy: The "Directing Group" Hack If direct lithiation fails, switch the protecting group.

  • N-Thiopivaloyl or N-Botc (tert-butoxythiocarbonyl) groups direct lithiation more effectively than Boc and stabilize the lithiated intermediate via chelation, preventing ring opening.

Module 4: C3-Functionalization (Avoiding -Elimination)

User Query: "I am trying to cross-couple at the 3-position. My halide is 3-iodoazetidine.[1] The reaction works for piperidine but fails here."

Diagnosis: Transition metal insertion into C3-X bonds often leads to


-elimination  because the resulting Pd-alkyl species can relieve ring strain by eliminating the nitrogen substituent (if N is not protected with a strong EWG) or simply undergoing 

-hydride elimination.

Technical Solution: Photoredox Catalysis (The Mild Path) Avoid thermal cross-coupling. Use a radical pathway which is less sensitive to steric strain.

Protocol (Ir/Ni Dual Catalysis):

  • Catalysts: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (Photocatalyst) + NiCl₂·glyme (Cross-coupling).

  • Substrates: 3-Iodoazetidine (N-Boc protected) + Aryl Bromide.

  • Mechanism: The radical generated at C3 is pyramidal but stable enough to be captured by the Ni center without opening the ring, provided the N-protecting group (Boc/Cbz) suppresses the nitrogen lone pair participation.

Diagram: Radical Stability vs. Cationic Instability

Azetidine_Stability C3_Radical C3-Radical Intermediate (Photoredox) Result_Rad Stable: Cross-Coupling Success C3_Radical->Result_Rad Kinetic Trapping C3_Cation C3-Cation Intermediate (S_N1 / Solvolysis) Result_Cat Unstable: Ring Contraction/Rearrangement C3_Cation->Result_Cat Wagner-Meerwein Shift

Figure 2: Why radical pathways (green) are preferred over cationic pathways (red) for C3 functionalization.

Module 5: Workup & Deprotection (The "Safe Landing")

User Query: "I made the molecule, but it degraded during TFA deprotection."

Diagnosis: While TFA removes Boc, the resulting azetidinium trifluoroacetate salt is highly hygroscopic and acidic. If concentrated or left in solution, the excess acid catalyzes the ring opening (see Module 1).

The "Flash-Neutralization" Protocol:

  • Reagent: Use HCl in Dioxane or TMSOTf instead of neat TFA.

  • Quench: Do not evaporate to dryness while acidic.

  • Neutralization: Pour the reaction mixture directly into a cold K₂CO₃/NaHCO₃ saturated solution.

  • Extraction: Extract immediately into DCM or EtOAc.

    • Pro-Tip: If the product is polar, use resin-based neutralization (e.g., Amberlyst A21 free base form) in methanol to remove acid without aqueous exposure.

References

  • Ring Strain & Thermodynamics

    • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • N-Functionalization (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Lithiation & Stability (The "Cold Protocol")

    • Hodgson, D. M., & Galano, J. M. (2001). Enantioselective Synthesis of 2-Substituted Azetidines from N-Boc-Azetidine. Organic Letters. Link

  • Photoredox/C3-Functionalization

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science. Link

  • Azetidine Ring Opening Mechanisms

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

Sources

Troubleshooting incomplete conversion of tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Incomplete Conversion of Tetrahydro-4H-pyran-4-one

Core Reactivity Profile

Why is this ketone difficult? Tetrahydro-4H-pyran-4-one (THP-4-one) presents a deceptive reactivity profile.[1] While structurally similar to cyclohexanone, the presence of the cyclic oxygen atom at the 4-position relative to the carbonyl introduces two competing electronic effects:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the sigma framework, theoretically making the carbonyl carbon more electrophilic than cyclohexanone.[1]

  • Hydration & Solvation: This enhanced electrophilicity makes THP-4-one significantly more prone to hydrate formation (gem-diol) in the presence of water.[1] In aqueous or "wet" organic solvents, the equilibrium shifts toward the unreactive hydrate, effectively masking the ketone from nucleophiles.

The "Incomplete Conversion" Symptom: Users often report ~50-70% conversion that stalls regardless of reaction time.[1] This is rarely a kinetic issue; it is almost always a thermodynamic equilibrium issue (water inhibition) or a side-reaction issue (enolization).[1]

Troubleshooting Modules (Q&A)

Module A: Reductive Amination Stalling

User Question: "I am trying to couple a secondary amine with THP-4-one using NaBH(OAc)3 in DCE. TLC shows a persistent spot of starting ketone even after 24 hours.[1] Adding more reductant doesn't help.[1] Why?"

Technical Diagnosis: The reaction is stalling at the imine/iminium formation step , not the reduction step.

  • Equilibrium Trap: Reductive amination relies on the formation of an iminium ion intermediate.[1] Water is a byproduct of this step.[1] Because THP-4-one is hygroscopic and prone to hydration, the water generated accumulates and pushes the equilibrium back toward the starting ketone and amine.

  • Weak Nucleophiles: If your amine is sterically hindered or electron-deficient, it cannot overcome the reverse reaction without a driving force.[1]

The Solution: Titanium(IV) Isopropoxide Protocol Switch to a Lewis Acid-mediated dehydration strategy.[1] Titanium(IV) isopropoxide [Ti(OiPr)4] serves a dual function: it acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO2), rendering the imine formation irreversible.

Protocol Adjustment:

  • Reagent: Ti(OiPr)4 (1.2 - 1.5 equivalents).[1]

  • Solvent: Neat (if liquid amine) or THF/DCM.[1]

  • Procedure: Stir Ketone + Amine + Ti(OiPr)4 for 4-6 hours before adding the reducing agent.[1]

  • Reductant: Add NaBH4 (or NaBH3CN) directly to the mixture after the activation period.

Module B: Organometallic Addition Failures (Grignard/Lithium)

User Question: "I treated THP-4-one with Phenylmagnesium Bromide (PhMgBr). After workup, I recovered 60% starting material and some biphenyl.[1] The yield of the tertiary alcohol is very low."

Technical Diagnosis: You are fighting Enolization vs. Nucleophilic Attack .[1] Although THP-4-one is a ketone, the ring oxygen slightly acidifies the


-protons compared to cyclohexanone.[1] Grignard reagents are strong bases.[1][2] If the Grignard reagent acts as a base, it deprotonates the ketone to form an enolate. Upon aqueous workup, the enolate is protonated back to the starting ketone.

The Solution: Organocerium Reagents (Luche-Type Conditions) Lanthanide salts increase the electrophilicity of the carbonyl while suppressing the basicity of the organometallic reagent.

Protocol Adjustment:

  • Pre-complexation: Stir anhydrous CeCl3 (1.5 eq) in THF for 1 hour.

  • Transmetallation: Add the Grignard or Organolithium reagent to the CeCl3 slurry at -78°C. Stir for 30 mins to form the organocerium species (R-CeCl2).

  • Addition: Add THP-4-one. The organocerium reagent is less basic and highly nucleophilic, favoring 1,2-addition over enolization.

Module C: Wittig Reaction Issues

User Question: "My Wittig reaction with a stabilized ylide is extremely slow. Refluxing in toluene causes decomposition."

Technical Diagnosis: Stabilized ylides (e.g., (Ph3P=CHCO2Et)) are often too unreactive for hindered or electron-deactivated ketones.[1] While THP-4-one is activated, the steric environment of the chair conformation can hinder the approach of bulky triphenylphosphine ylides.

The Solution: Horner-Wadsworth-Emmons (HWE) Switch to a phosphonate ester (HWE reagent) using a base like NaH or LiHMDS in THF.[1] Phosphonate anions are smaller and more nucleophilic than their triphenylphosphonium counterparts, often driving the reaction to completion at room temperature.

Data & Visualization

Table 1: Comparison of Reductive Amination Conditions
ParameterStandard ConditionsTi(OiPr)4 MediatedBenefit of Ti-Mediated
Reagents NaBH(OAc)3 / AcOHTi(OiPr)4 / NaBH4Water Scavenging
Imine Step Reversible (Equilibrium)Irreversible (TiO2 precip.)[1]Drives 100% conversion
Water Tolerance Low (Inhibits reaction)High (Consumed by Ti)Robustness
Typical Yield 40 - 60%85 - 95% Higher efficiency
Workup Acid/Base ExtractionFiltration (Celite) + ExtractionRemoves Ti salts
Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Problem: Incomplete Conversion of THP-4-one ReactionType Identify Reaction Class Start->ReactionType RedAm Reductive Amination ReactionType->RedAm Organo Grignard / R-Li ReactionType->Organo Wittig Wittig / Olefination ReactionType->Wittig RedAm_Issue Is starting ketone visible on TLC after 4+ hours? RedAm->RedAm_Issue Organo_Issue Is Starting Material recovered after workup? Organo->Organo_Issue Wittig_Issue Low yield with stabilized ylide? Wittig->Wittig_Issue RedAm_Sol Solution: Use Ti(OiPr)4 Protocol to scavenge water. RedAm_Issue->RedAm_Sol Yes (Equilibrium Issue) Organo_Sol Solution: Use CeCl3 (Anhydrous) to suppress enolization. Organo_Issue->Organo_Sol Yes (Enolization Issue) Wittig_Sol Solution: Switch to HWE (Phosphonate + NaH). Wittig_Issue->Wittig_Sol Yes (Steric/Rate Issue)

Caption: Decision matrix for identifying the root cause of stalling based on reaction class.

Diagram 2: Mechanism of Titanium-Mediated Activation

TiMechanism Ketone THP-4-one Ti_Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Ti_Complex + Ti(OiPr)4 Imine Imine Intermediate Ti_Complex->Imine + Amine Amine Amine (R-NH2) Water H2O (Byproduct) Imine->Water released Product Final Amine Imine->Product + NaBH4 TiO2 TiO2 (Precipitate) IRREVERSIBLE TRAP Water->TiO2 + Ti species

Caption: The Titanium "Sink" Effect. By converting soluble H2O into insoluble TiO2, the equilibrium is forced forward.

Validated Experimental Protocol

Protocol: Titanium-Mediated Reductive Amination of THP-4-one Recommended for difficult amines or when standard Borohydride methods fail.[1]

  • Preparation: In a flame-dried flask under Nitrogen, combine Tetrahydro-4H-pyran-4-one (1.0 equiv) and the Amine (1.0 - 1.2 equiv).

  • Activation: Add Titanium(IV) isopropoxide (1.25 equiv) neat.[1] If the reaction mixture is too viscous, add minimal anhydrous THF (1-2 mL per mmol).[1]

  • Incubation: Stir at room temperature for 4 to 6 hours . Note: The solution may turn slightly yellow/orange and become viscous.

  • Reduction: Dilute with absolute Ethanol or Methanol (2 mL per mmol). Add Sodium Borohydride (NaBH4) (1.5 equiv) carefully (gas evolution).[1] Stir for 2 hours.

  • Quench & Workup (Critical Step):

    • Add water (1 mL per mmol) to quench.[1] A heavy white precipitate (TiO2) will form.[1]

    • Filter the suspension through a pad of Celite .[1] Wash the pad thoroughly with EtOAc or DCM.[1]

    • Concentrate the filtrate.[1] If the amine is basic, perform an acid/base extraction to purify.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Imamoto, T., et al. (1989).[1] "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3] Chemical Reviews, 89(4), 863–927.

Sources

Overcoming solubility issues of azetidin-3-ol starting material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

Welcome to the Azetidine Technical Hub. If you are here, you have likely stared at a flask containing Azetidin-3-ol Hydrochloride (CAS: 18621-18-6) floating stubbornly in dichloromethane (DCM), refusing to dissolve while your deadline approaches.[1]

Azetidin-3-ol is a critical scaffold for expanding medicinal chemistry space (low molecular weight, high Fsp3, polar).[1] However, its physicochemical profile presents a "solubility paradox":

  • The Salt (HCl): Highly crystalline, extremely polar, soluble only in water and lower alcohols.[1]

  • The Free Base: A hygroscopic, water-miscible liquid/low-melting solid that is notoriously difficult to extract from aqueous layers.[1]

This guide provides field-proven protocols to bypass these solubility bottlenecks without compromising yield.

Solubility Matrix & Solvent Selection

Do not attempt to force the HCl salt into non-polar solvents.[1] Use this matrix to select the correct system for your transformation.

Solvent SystemAzetidin-3-ol HCl SolubilityAzetidin-3-ol Free Base SolubilityRecommended Application
Water High (>100 mg/mL) MiscibleSchotten-Baumann reactions (Boc/Cbz protection).[1]
Methanol (MeOH) Moderate-High SolubleHomogeneous coupling; Hydrogenation.[1]
DMSO High SolubleSNAr reactions; Nucleophilic displacement.[1]
DCM / Chloroform Insoluble (Suspension)SolubleAvoid for HCl salt unless using phase transfer catalysis.[1]
THF / Dioxane InsolubleSolubleUse as co-solvent with water.[1]
Ether / Toluene InsolublePoorPrecipitation of product (anti-solvent).[1]

Troubleshooting Workflow: N-Functionalization

The most common issue is reacting the HCl salt with electrophiles (e.g., Boc2O, Cbz-Cl, Sulfonyl chlorides).

Scenario A: "The salt won't dissolve in my anhydrous DCM reaction."

Diagnosis: You are fighting thermodynamics. The lattice energy of the HCl salt is too high for DCM to overcome, even with excess base (TEA/DIPEA) present initially. The Fix: Switch to a Schotten-Baumann (Biphasic) or Homogeneous Methanolic system.[1]

Protocol 1: The Biphasic "Golden Standard" (Recommended)

Best for: N-Boc, N-Cbz, N-Fmoc protection. This method utilizes the high water solubility of the starting material and the organic solubility of the product to drive the reaction.

  • Dissolution: Dissolve Azetidin-3-ol HCl (1.0 eq) in Water (5 vol).

  • Base Addition: Add NaHCO3 (2.5 eq) or K2CO3 (2.0 eq).[1] The evolution of CO2 indicates free-basing.[1]

  • Organic Phase: Add THF or Dioxane (5 vol).

  • Reagent Addition: Add Boc2O (1.1 eq) dissolved in a minimal amount of THF dropwise.

  • Work-up:

    • Stir for 4–12 hours.

    • The product (N-Boc-azetidin-3-ol) is less polar.[1] Extract the aqueous mixture with Ethyl Acetate (EtOAc) or DCM (3x).[1]

    • Crucial Step: If the product remains in the water, saturate the aqueous phase with NaCl (Salting Out) before extraction.

Protocol 2: The Homogeneous Methanol System

Best for: Reactions sensitive to water or requiring rapid kinetics.

  • Suspend Azetidin-3-ol HCl in MeOH (10 vol).

  • Add Triethylamine (TEA) (2.0 eq). The mixture will clarify as the free base forms and the TEA-HCl salt stays in solution (or partially precipitates).[1]

  • Add the electrophile.[1]

  • Evaporation: Remove MeOH completely under reduced pressure before attempting aqueous workup. (Methanol acts as a phase transfer agent and will drag your product into the water layer during extraction).[1]

Visual Workflow: Decision Logic

Use the following logic tree to determine your experimental setup.

Azetidine_Workflow Start Starting Material: Azetidin-3-ol HCl Goal What is your Goal? Start->Goal Prot N-Protection (Boc, Cbz, Fmoc) Goal->Prot Coupling Amide Coupling (HATU, EDC) Goal->Coupling Isolate Isolate Free Base (For storage/analysis) Goal->Isolate BiPhasic Protocol A: Biphasic (Water/THF + NaHCO3) *Recommended* Prot->BiPhasic Standard Homo Protocol B: Homogeneous (MeOH + TEA) Prot->Homo Water Sensitive DMF_Sol Use DMF/DIPEA (Salt dissolves slowly) Coupling->DMF_Sol Warn Warning: Hygroscopic/Unstable Isolate->Warn SaltOut Technique: Salting Out (Sat. K2CO3 + CHCl3/IPA) Warn->SaltOut

Figure 1: Decision matrix for solvent and protocol selection based on the desired transformation of Azetidin-3-ol HCl.

Troubleshooting Guide: Isolation & Work-up

Scenario B: "I cannot extract the free base from the aqueous layer."

The Science: Azetidin-3-ol (Free Base) has a calculated logP of approximately -1.4 to -1.[1]8. It prefers water over organic solvents by a factor of ~50:1.[1]

The Solution: "Salting Out" & "Aggressive Extraction" If you absolutely must isolate the free base (not recommended; generate in situ whenever possible), follow this procedure:

  • Minimize Water: Dissolve the HCl salt in the minimum volume of water possible.[1]

  • Basify: Add solid K2CO3 until the solution is saturated (slurry). The high ionic strength forces the organic amine out of the aqueous phase ("Salting Out").[1]

  • Extraction Solvent: Do not use pure DCM. Use a mixture of CHCl3 : Isopropanol (3:1) or DCM : Isopropanol (9:1) .[1] The alcohol component helps solvate the polar amine.[1]

  • Repetition: Perform at least 4-5 extractions.

  • Drying: Dry over Na2SO4 and concentrate.

    • Note: The free base is a viscous oil that may solidify upon standing but absorbs water rapidly from air.[1] Store under Argon at -20°C.

Advanced FAQ

Q: Can I use the HCl salt directly in peptide coupling (e.g., HATU/EDC)? A: Yes. Do not free-base beforehand.[1]

  • Protocol: Dissolve the carboxylic acid partner in DMF. Add HATU and DIPEA (3.0 eq).[1] Stir for 5 mins. Add Azetidin-3-ol HCl (solid) directly to the reaction.[1] The excess DIPEA will slowly release the free amine, which immediately reacts.[1] This "slow release" often reduces dimerization side reactions.[1]

Q: My product is polymerizing. What happened? A: Azetidines are strained rings.[1]

  • Cause: Heating the free base in the presence of strong Lewis acids or nucleophiles can trigger ring-opening polymerization (ROP).[1]

  • Prevention: Keep reaction temperatures below 50°C. Ensure N-protection is installed early, as N-protected azetidines are significantly more stable.[1]

Q: Why does my NMR show broad peaks for the salt? A: This is likely due to proton exchange or the presence of rotamers if you have already protected the nitrogen (e.g., Boc/Amide).

  • Fix: For the HCl salt, use D2O or DMSO-d6 for sharp signals.[1] For N-Boc derivatives, variable temperature NMR (warming to 50°C) often coalesces rotameric peaks.[1]

References

  • PubChem. Azetidin-3-ol hydrochloride (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]

  • Google Patents. Method for preparing N-Boc-3-hydroxyazetidine (CN106831523A). [1]

  • Organic Chemistry Portal. Boc-Protection Strategies. (General reference for Schotten-Baumann conditions). [Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of Water-Soluble Azetidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the extraction of water-soluble azetidine alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating these polar, basic compounds from aqueous media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles. Our goal is to empower you with the expertise to enhance your extraction efficiency and ensure the integrity of your target molecules.

The Crucial Role of pH in Liquid-Liquid Extraction

Water-soluble azetidine alcohols present a unique challenge for extraction due to their hydrophilic nature and basicity. The key to successfully partitioning these compounds from an aqueous phase into an organic solvent lies in the careful control of pH. The underlying principle is the manipulation of the analyte's ionization state.

Azetidine alcohols, containing a secondary or tertiary amine within the four-membered ring, are basic compounds. The nitrogen atom's lone pair of electrons can accept a proton (H⁺), forming a positively charged azetidinium ion. This equilibrium between the neutral (free base) and ionized (protonated) forms is governed by the compound's pKa and the pH of the aqueous solution.

  • At a pH below the pKa , the azetidine nitrogen is predominantly protonated, forming a water-soluble salt.

  • At a pH above the pKa , the azetidine is primarily in its neutral, un-ionized form, which is significantly more soluble in organic solvents.[1]

Therefore, to maximize the transfer of an azetidine alcohol from the aqueous to the organic phase during liquid-liquid extraction, the pH of the aqueous layer must be raised to a level significantly above the pKa of the azetidine nitrogen. A general guideline is to adjust the pH to be at least 2 units greater than the pKa.[1][2] This ensures the compound is almost entirely in its un-ionized, more lipophilic state.[2]

Visualization of pH-Dependent Equilibrium

The following diagram illustrates the fundamental equilibrium of an azetidine alcohol in an aqueous solution as a function of pH.

pH_Equilibrium cluster_aqueous Aqueous Phase Azetidinium_Ion Azetidinium Ion (Protonated, Water-Soluble) Azetidine_Alcohol Azetidine Alcohol (Neutral, Less Water-Soluble) Azetidinium_Ion->Azetidine_Alcohol - H⁺ High_pH High pH (pH > pKa) Azetidine_Alcohol->High_pH - H⁺ Low_pH Low pH (pH < pKa) Low_pH->Azetidinium_Ion + H⁺

Caption: pH-dependent equilibrium of an azetidine alcohol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction of water-soluble azetidine alcohols in a question-and-answer format.

Question 1: My extraction yield is consistently low, even after basifying the aqueous phase. What could be the issue?

Answer:

Several factors could contribute to low extraction yields. Let's break down the potential causes and solutions:

  • Insufficiently Basic pH: The most common issue is not reaching a pH sufficiently above the azetidine's pKa. While a pH of 9-10 is a good starting point, some azetidines can have higher pKa values.[3] It is crucial to ensure the pH is at least 2 units above the pKa for complete deprotonation.[1]

    • Solution: If the pKa of your specific azetidine alcohol is unknown, perform a small-scale pilot extraction at varying pH values (e.g., pH 9, 10, 11, and 12) to empirically determine the optimal pH for maximum recovery.

  • Inappropriate Organic Solvent: The choice of organic solvent is critical. For highly polar azetidine alcohols, a more polar extraction solvent may be necessary.[1]

    • Solution: If you are using a non-polar solvent like hexane or toluene with poor results, try a more polar, water-immiscible solvent such as ethyl acetate, dichloromethane (DCM), or a mixture of chloroform and isopropanol.

  • "Salting Out" Effect: The high water solubility of your compound might still hinder its transfer to the organic phase. You can decrease its solubility in the aqueous layer by adding a neutral salt.[4]

    • Solution: Saturate the aqueous phase with sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) before extraction. This increases the ionic strength of the aqueous phase, making it less favorable for the polar organic analyte to remain dissolved and thereby promoting its partitioning into the organic phase.[1]

  • Emulsion Formation: At certain pH levels, particularly around a pH of 8, permanent emulsions can form, trapping your compound at the interface and making phase separation difficult.[5]

    • Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle centrifugation can also help break the emulsion. To prevent emulsion formation, avoid vigorous shaking and instead use gentle inversions of the separatory funnel.

Question 2: I'm concerned about the stability of my azetidine alcohol at high pH. Is this a valid concern?

Answer:

Yes, this is a valid and important consideration. The four-membered azetidine ring is strained and can be susceptible to degradation, particularly under harsh pH conditions.[6] Some N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[7] While basic conditions are generally less harsh than acidic ones for azetidines, prolonged exposure to a very high pH, especially at elevated temperatures, could potentially lead to degradation.

  • Mitigation Strategies:

    • Minimize Exposure Time: Perform the extraction as quickly as possible after basifying the aqueous solution.

    • Work at Lower Temperatures: Conduct the extraction at room temperature or below (e.g., in an ice bath) to minimize the rate of potential degradation reactions.

    • Use the Mildest Effective Base: Use the minimum amount of a suitable base (e.g., sodium carbonate, potassium carbonate, or a dilute solution of sodium hydroxide) required to achieve the target pH. Avoid using strong, concentrated bases unless necessary.

Question 3: After extraction and solvent evaporation, my product is an oil and appears impure. How can I improve the purity?

Answer:

This is a common issue, especially when dealing with polar compounds. The impurities could be residual water, salts, or byproducts.

  • Back Extraction: A highly effective purification technique is back extraction. After the initial extraction into the organic phase, you can "wash" the organic layer with an acidic aqueous solution (e.g., dilute HCl, pH 2-4). This will protonate your basic azetidine alcohol, causing it to partition back into the new aqueous phase, leaving non-basic, organic-soluble impurities behind in the organic layer.[1] You can then re-isolate your purified compound by basifying this new aqueous layer and re-extracting with a fresh portion of organic solvent.

Experimental Protocol: Back Extraction for Purification
  • Perform the initial extraction of your azetidine alcohol from the basified aqueous phase into an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer containing your compound.

  • Add an equal volume of a dilute acidic solution (e.g., 1 M HCl) to the organic layer in a clean separatory funnel.

  • Gently mix the two phases. The azetidine alcohol will become protonated and move into the aqueous layer.

  • Separate and collect the acidic aqueous layer.

  • Discard the organic layer which contains non-basic impurities.

  • Basify the collected aqueous layer to a pH > pKa + 2 using a suitable base.

  • Extract the purified azetidine alcohol from this basified aqueous layer with a fresh portion of organic solvent.

  • Dry the final organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified product.

Visualization of the Back Extraction Workflow

Back_Extraction_Workflow A Initial Aqueous Phase (pH > pKa) + Azetidine Alcohol B Add Organic Solvent (e.g., Ethyl Acetate) A->B C Separate Layers B->C D Organic Layer 1 (Azetidine Alcohol + Impurities) C->D Collect E Aqueous Layer 1 (Discard) C->E F Add Acidic Aqueous Solution (pH < pKa) D->F G Separate Layers F->G H Organic Layer 2 (Impurities - Discard) G->H I Aqueous Layer 2 (Protonated Azetidine Alcohol) G->I Collect J Basify Aqueous Layer 2 (pH > pKa) I->J K Add Fresh Organic Solvent J->K L Separate Layers K->L M Final Organic Layer (Purified Azetidine Alcohol) L->M Collect N Final Aqueous Layer (Discard) L->N O Dry, Filter, Evaporate M->O P Purified Azetidine Alcohol O->P

Caption: Workflow for purification via back extraction.

Frequently Asked Questions (FAQs)

Q1: What is a typical pKa range for azetidine alcohols?

The pKa of the azetidine nitrogen can vary significantly based on the substituents on the ring and the nitrogen atom itself. For simple, unsubstituted azetidine, the pKa of its conjugate acid is around 11.29. However, electron-withdrawing groups will lower the pKa, making the azetidine less basic, while electron-donating groups can increase it. Some substituted azetidines have been reported with pKa values ranging from approximately 7 to 10.[3] It is always best to find experimental or calculated pKa values for your specific compound or a close analog if possible.

Q2: What are the best organic solvents for extracting water-soluble azetidine alcohols?

There is no single "best" solvent, as the optimal choice depends on the polarity of your specific azetidine alcohol. A good starting point is to use a solvent of intermediate polarity that is immiscible with water.

SolventPolarityProsCons
Dichloromethane (DCM) MediumGood solvating power for many compounds.Higher density than water; potential health and environmental concerns.
Ethyl Acetate MediumEffective for many extractions; less toxic than DCM.Can be partially soluble in water; may hydrolyze at very high or low pH.
Chloroform Medium-HighGood solvent for many polar compounds.Toxic; higher density than water.
n-Butanol HighGood for very polar compounds.Significant miscibility with water, which can complicate extraction.

It is often beneficial to screen a few different solvents to find the one that provides the best partition coefficient for your compound.

Q3: Can I use solid-phase extraction (SPE) for these compounds?

Yes, solid-phase extraction is an excellent alternative to liquid-liquid extraction, especially for small-scale purifications or when emulsions are a persistent problem. For azetidine alcohols, a cation-exchange SPE cartridge would be appropriate.

Basic Protocol for Cation-Exchange SPE:
  • Condition: Wash the cartridge with an organic solvent (e.g., methanol) followed by deionized water.

  • Equilibrate: Equilibrate the cartridge with a buffer at a pH at least 2 units below the pKa of your azetidine alcohol. This ensures the compound is protonated and will bind to the negatively charged stationary phase.

  • Load: Apply your sample solution (with its pH adjusted to be below the pKa) to the cartridge.

  • Wash: Wash the cartridge with the equilibration buffer or a weak organic solvent to remove any neutral or acidic impurities.

  • Elute: Elute your purified azetidine alcohol using a basic solution (e.g., a solution of ammonia in methanol). The high pH will neutralize the azetidinium ion, releasing it from the stationary phase.

Q4: How can I confirm that my pH adjustments are effective?

Always use a calibrated pH meter to check the pH of your aqueous phase after adding acid or base. Do not rely solely on calculations or the amount of reagent added. Ensure the pH is stable before proceeding with the extraction.

References

  • Rousková, M., et al. (2010). The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Sabinet African Journals. Available at: [Link]

  • Zhang, L., et al. (2022). Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. MDPI. Available at: [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Ivashkin, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • Turner, D. E. (1995). An Experiment to Demonstrate the Effect of pH on Partition Coefficients in Liquid-Liquid Extraction. Journal of Chemical Education. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Somasundaram, S. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution? ResearchGate. Available at: [Link]

  • Sheng, G., et al. (2002). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry. Available at: [Link]

  • Vahur, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Eslami, S., et al. (2021). Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. Available at: [Link]

  • Bouoni, Z., et al. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. NIH. Available at: [Link]

  • Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures. Google Patents.
  • Vahur, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available at: [Link]

  • Padwa, A., & Smindak, R. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH. Available at: [Link]

  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. Available at: [Link]

  • Azadbakht, M., et al. (2020). Optimization of Ultrasound-assisted Acidic-solvent Extraction of Colchicine from Colchicum kurdicum (Bornm.) Stef. Using Response Surface Methodology. Research Journal of Pharmacognosy. Available at: [Link]

  • Kennemur, J. L., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. Available at: [Link]

  • Reddit. (n.d.). Role of Ph in liquid-liquid extraction. Reddit. Available at: [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • ACS Publications. (2026). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). pH dependent partitioning behaviour of food and beverage aroma compounds between air-aqueous and organic-aqueous matrices. ResearchGate. Available at: [Link]

  • YouTube. (2012). Effect of pH on Partitioning. YouTube. Available at: [Link]

  • Reddit. (n.d.). Extraction solvent for amines in an aqueous reaction solution? Reddit. Available at: [Link]

Sources

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Handling Hygroscopic Salts of 1-(Oxan-4-yl)azetidin-3-ol

Welcome to the technical support center for handling 1-(Oxan-4-yl)azetidin-3-ol and its salts. As a key building block in modern drug discovery, the integrity of this reagent is paramount to achieving reproducible and reliable experimental outcomes. A common, yet often underestimated, challenge with amine salts is their hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere.[1] This guide, developed from field-proven insights and established scientific principles, provides a comprehensive resource for researchers to navigate the challenges associated with the hygroscopic properties of these valuable compounds.

This section addresses the fundamental questions regarding the hygroscopicity of 1-(Oxan-4-yl)azetidin-3-ol salts.

Q1: What is hygroscopicity and why are salts of 1-(Oxan-4-yl)azetidin-3-ol susceptible?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] Salts of 1-(Oxan-4-yl)azetidin-3-ol are particularly prone to this phenomenon due to the presence of several polar functional groups (hydroxyl, ether, and the ammonium cation) that can form strong hydrogen bonds with water. The salt form itself, often a hydrochloride or trifluoroacetate, enhances this effect by creating a more ionic and polar solid lattice that readily interacts with water vapor.

Q2: What are the consequences of uncontrolled moisture absorption in my sample?

A: Uncontrolled water uptake can have significant negative impacts on your experiments.[3] These consequences range from inaccurate measurements to complete reaction failure. The primary issues include:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations.

  • Physical Changes: The compound may change from a free-flowing powder to a sticky, clumpy solid or even a viscous liquid (deliquescence), making it difficult to handle and dispense.[4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the reagent.[3]

  • Altered Solubility & Bioavailability: For drug development professionals, changes in the hydration state can alter the compound's solubility, dissolution rate, and ultimately its bioavailability.[3]

Q3: My vial of 1-(Oxan-4-yl)azetidin-3-ol salt has turned into a gummy solid. What happened and can I still use it?

A: This is a classic sign of significant moisture absorption. The powder has likely absorbed enough atmospheric water to partially or fully dissolve, a process known as deliquescence. While the compound may not be chemically degraded (though this is a risk), it is impossible to weigh accurately in this state. The material must be rigorously dried under high vacuum, ideally with gentle heating (if thermally stable), to remove the water before use. It is also crucial to re-characterize the material to confirm its purity and identity after drying.

Part 2: Troubleshooting Guide - From Storage to Solution

This section provides practical solutions to common problems encountered during the handling and use of hygroscopic salts.

Problem 1: Unstable readings on the analytical balance.

  • Cause: The compound is actively absorbing moisture from the air while on the balance pan. The increasing weight you observe is the mass of water being absorbed in real-time.

  • Solution: Minimize exposure time. Instead of weighing directly onto paper or a watch glass, use the "weighing by difference" method with a sealed container, such as a vial with a screw cap or a weighing bottle.[5] This involves weighing the sealed container, removing a portion of the material in a controlled environment, and then re-weighing the sealed container. The difference in mass is the amount of compound transferred.

  • Pro-Tip: For highly sensitive applications, perform all manipulations within a low-humidity environment like a glove box or a glove bag.[6][7]

Problem 2: Inconsistent results or low yields in moisture-sensitive reactions.

  • Cause: Water introduced with the hygroscopic reagent is quenching the reaction. Many organometallic reactions (e.g., Grignard, organolithium chemistry) and coupling reactions are highly intolerant to water.

  • Solution: Ensure the reagent is scrupulously dry. If hygroscopicity is suspected, dry the required amount of the salt in a vacuum oven or under high vacuum in a desiccator for several hours immediately before use.[8][9] Do not rely solely on the "anhydrous" label on an old or frequently opened bottle.[8]

  • Workflow Diagram: The following diagram outlines a decision-making process for handling a potentially hygroscopic reagent.

Hygroscopic_Workflow Decision Workflow for Hygroscopic Reagents cluster_prep Preparation & Assessment cluster_handling Handling & Weighing cluster_use Experimental Use Receive Receive Compound Assess Assess Hygroscopicity (Check SDS, Functional Groups) Receive->Assess Store Store in Desiccator with Inert Gas Overlay Assess->Store Env Select Environment Store->Env GloveBox Glove Box / Inert Atm. Env->GloveBox High Sensitivity Desiccator Weighing in Desiccator Env->Desiccator Moderate Sensitivity Bench Quick Weighing on Bench Env->Bench Low Sensitivity Weigh Weigh by Difference into Sealable Vial GloveBox->Weigh Desiccator->Weigh Bench->Weigh High Risk Dissolve Dissolve Immediately in Anhydrous Solvent Weigh->Dissolve Use Use in Reaction Dissolve->Use

Caption: Decision Workflow for Hygroscopic Reagents.

Part 3: Protocols and Best Practices

Adherence to rigorous protocols is essential for success. The following sections provide step-by-step instructions for critical procedures.

Protocol 1: Drying 1-(Oxan-4-yl)azetidin-3-ol Salt Prior to Use

This protocol is recommended if the material shows visible signs of moisture absorption or if it will be used in a highly moisture-sensitive reaction.

  • Preparation: Place a clean, dry glass vial or flask of an appropriate size into a vacuum desiccator.

  • Sample Transfer: In a fume hood, quickly transfer an estimated amount of the hygroscopic salt (slightly more than needed) into the vial.

  • Vacuum Application: Place the un-capped vial containing the sample into a vacuum oven or a Schlenk flask. Connect to a high-vacuum line (<1 mmHg).

  • Drying: Allow the sample to dry under high vacuum for at least 4-6 hours.[10] For enhanced drying, the sample can be gently warmed (e.g., 30-40°C), provided the compound is thermally stable at that temperature.

  • Backfilling: After drying, backfill the vacuum vessel with an inert gas such as nitrogen or argon.

  • Storage: Immediately cap the vial and store it in a desiccator until ready for use.[4]

Protocol 2: Accurate Weighing by Difference

This is the gold standard for accurately weighing hygroscopic materials.[5]

  • Vial Preparation: Place a small, clean, and dry vial with a screw cap on an analytical balance and tare the balance.

  • Initial Weighing: Add the dried hygroscopic salt to the vial (aiming for more than the target mass), seal the cap tightly, and record the mass to four decimal places (Mass A).

  • Dispensing: In your reaction setup area (ideally in a glove box or under a stream of inert gas), quickly uncap the vial and use a spatula to transfer a portion of the solid into your reaction flask. Immediately re-cap the weighing vial.

  • Final Weighing: Place the sealed vial back on the same analytical balance and record the new mass (Mass B).

  • Calculation: The mass of the transferred compound is Mass A - Mass B .

Data Presentation: Environmental Control Comparison

The choice of environment for handling the compound has a direct impact on the potential for moisture absorption.

Handling EnvironmentRelative Humidity (RH)Equipment RequiredSuitability for 1-(Oxan-4-yl)azetidin-3-ol Salts
Open Laboratory Bench Ambient (typically 40-60%)NoneNot recommended for weighing or prolonged exposure.
Desiccator Cabinet < 20% (with fresh desiccant)Airtight cabinet, desiccant (e.g., silica gel, Drierite)Good for storage.[4] Weighing is possible but requires speed.
Glove Bag < 10% (with inert gas purge)Plastic bag, gloves, gas inlet/outletA cost-effective solution for creating a temporary inert atmosphere.[7]
Glove Box < 1 ppm H₂O (maintained)Sealed chamber, inert gas circulation, catalyst purifierGold Standard. Essential for highly sensitive applications and accurate weighing.[6]

Part 4: Advanced Topic - Quantifying Water Content

For GMP environments or when precise stoichiometry is critical, it may be necessary to quantify the exact water content of the material.

Q: How can I determine the exact percentage of water in my sample?

A: The most widely used and accurate method for water determination in the pharmaceutical industry is Karl Fischer (KF) titration.[11][] This technique is highly specific to water and can detect water content from parts-per-million (ppm) up to 100%.[]

  • Volumetric KF: Best for samples with water content > 0.1%.

  • Coulometric KF: Ideal for samples with very low water content (< 1%).

Another common method is Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as it is heated.[13][14] The mass loss at temperatures corresponding to the boiling point of water can be attributed to moisture content. However, TGA is less specific than KF, as mass loss can also occur from residual solvents or thermal decomposition.[14]

Consequences of Moisture Absorption: A Visual Summary

The following diagram illustrates the cascading negative effects of water uptake on a hygroscopic sample.

Moisture_Consequences Impact of Hygroscopicity on a Pharmaceutical Salt cluster_effects Consequences of Water Uptake Atmosphere Atmospheric Moisture (H₂O) Compound Hygroscopic Salt (Free-flowing powder) Atmosphere->Compound Absorption Physical Physical Changes • Clumping • Deliquescence (Gummy Solid) Compound->Physical Weighing Inaccurate Mass (Compound + H₂O) Compound->Weighing Chemical Chemical Instability • Hydrolysis • Degradation Weighing->Chemical Formulation Poor Formulation • Altered Solubility • Caking/Flow Issues Chemical->Formulation

Caption: Impact of Hygroscopicity on a Pharmaceutical Salt.

By understanding the principles of hygroscopicity and implementing these meticulous handling protocols, researchers can ensure the quality and integrity of their 1-(Oxan-4-yl)azetidin-3-ol salts, leading to more reliable and reproducible scientific outcomes.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • Absortech. Moisture protection for hygroscopic materials during transport.[Link]

  • GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.[Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.[Link]

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges.[Link]

  • ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • ScienceDirect. Hygroscopicity: Significance and symbolism.[Link]

  • PMC (PubMed Central). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.[Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?[Link]

  • Journal of Hygienic Engineering and Design. DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES.[Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents.[Link]

  • PubChem. 1-[2-(Oxan-4-yl)ethyl]azetidin-3-ol.[Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.[Link]

  • Chromatography Forum. How to weigh a higroscopic substance.[Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.[Link]

  • AZoM. Moisture Analysis in the Pharmaceutical Industry.[Link]

  • Reddit. Drying and Storing Hygroscopic Salts.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for C8H15NO2 Isomer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical challenge. Molecules sharing the same chemical formula, such as C8H15NO2, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of C8H15NO2 isomers, offering field-proven insights and supporting experimental data to aid in instrument selection and method development.

The Significance of C8H15NO2 Isomerism in Drug Development

Isomers, molecules with identical molecular formulas but different atomic arrangements, are a cornerstone of pharmaceutical science. For the molecular formula C8H15NO2, a variety of isomers exist, each with unique chemical and biological properties. Notable examples include:

  • Tranexamic Acid: An antifibrinolytic agent used to treat or prevent excessive blood loss.

  • Gabapentin: An anticonvulsant and analgesic used to treat epilepsy and neuropathic pain.

  • 4-Aminocyclohexanecarboxylic acid: A building block in organic synthesis.

  • Ethyl 2-amino-2-cyclohexylacetate: A potential pharmaceutical intermediate.

The subtle structural differences between these isomers can lead to profound variations in their therapeutic effects and potential side effects. Therefore, the ability to accurately identify and quantify specific isomers is paramount in drug discovery, development, and quality control.

High-Resolution Mass Spectrometry: The Key to Isomer Differentiation

High-resolution mass spectrometry has emerged as an indispensable tool for the analysis of small molecules, offering unparalleled mass accuracy and resolving power. This enables the differentiation of isomers that would be indistinguishable by lower-resolution instruments. The three primary HRMS platforms in use today are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Principles of HRMS Platforms

A fundamental understanding of the operating principles of each platform is essential for appreciating their respective strengths and limitations.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. The quadrupole selects a specific mass-to-charge ratio (m/z) or allows a broad range of ions to pass into the TOF analyzer. The TOF analyzer measures the time it takes for ions to travel a fixed distance, with lighter ions arriving faster than heavier ones. This technology offers high sensitivity and a fast acquisition rate.[1]

  • Orbitrap: The Orbitrap mass analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillations. This frequency is inversely proportional to the square root of the m/z ratio. The data is then converted into a mass spectrum using a Fourier transform. Orbitrap instruments are renowned for their high resolution and mass accuracy.[2]

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR): In an FT-ICR mass spectrometer, ions are trapped in a strong magnetic field and excited into a circular orbit. The frequency of this cyclotron motion is directly proportional to the m/z ratio. Similar to the Orbitrap, the resulting signal is converted to a mass spectrum via a Fourier transform. FT-ICR-MS provides the highest resolution and mass accuracy currently available.[3]

Performance Comparison for C8H15NO2 Isomer Analysis

The choice of HRMS platform for analyzing C8H15NO2 isomers depends on the specific analytical requirements, such as the need for speed, sensitivity, or the ultimate in resolving power. The following table provides a comparative overview of the key performance parameters.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Up to 60,000Up to 1,000,000>1,000,000
Mass Accuracy < 5 ppm< 1 ppm< 0.2 ppm
Scan Speed Very FastFastSlower
Cost


$

Ease of Use Relatively straightforwardModerateRequires expertise

Key Insights:

  • Q-TOF instruments are excellent for high-throughput screening and quantitative applications where very high resolution is not the primary concern. Their fast scan speeds are particularly advantageous when coupled with fast chromatography techniques.[4]

  • Orbitrap analyzers offer a superb balance of high resolution, mass accuracy, and scan speed, making them a versatile choice for a wide range of applications, including the confident identification of unknown isomers.[4]

  • FT-ICR is the platform of choice for the most challenging analytical problems that demand the highest level of resolution and mass accuracy, such as the separation of isobaric fine structures or the analysis of highly complex mixtures.[3]

Experimental Workflow for C8H15NO2 Isomer Analysis

A robust analytical workflow is crucial for the successful separation and identification of C8H15NO2 isomers. This typically involves a combination of liquid chromatography for physical separation and HRMS for detection and identification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto LC Column Supernatant_Collection->Injection Chromatographic_Separation Chromatographic Separation (e.g., HILIC or Chiral Column) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (Q-TOF, Orbitrap, or FT-ICR) Ionization->Mass_Analysis Fragmentation Tandem MS (MS/MS) Mass_Analysis->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Identification Isomer Identification (Accurate Mass & Fragmentation) Peak_Detection->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the analysis of C8H15NO2 isomers.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-HRMS Analysis

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like amino acids. For enantiomeric separation, a chiral stationary phase is required.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire data over an m/z range of 50-300 with a resolution of at least 70,000 (for Orbitrap) or 40,000 (for Q-TOF).

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra for the ions of interest. For DDA, select the top 3-5 most intense ions from the full scan for fragmentation.

Differentiating Isomers by Fragmentation Analysis

While accurate mass measurement is the first step in identifying a compound's elemental composition, it cannot distinguish between isomers. Tandem mass spectrometry (MS/MS) is essential for this purpose. By fragmenting the precursor ion and analyzing the resulting product ions, a unique "fingerprint" for each isomer can be obtained.

For example, the fragmentation patterns of tranexamic acid and gabapentin, both with the molecular formula C8H15NO2, would be expected to differ significantly due to their distinct structures. Tranexamic acid, a cyclohexane carboxylic acid, would likely show characteristic losses of water and the carboxylic acid group. Gabapentin, with its aminomethylcyclohexaneacetic acid structure, would exhibit a different fragmentation pathway. Careful analysis of these fragmentation patterns is key to unambiguous isomer identification.

fragmentation_pathway cluster_isomer1 Isomer 1 (e.g., Tranexamic Acid) cluster_isomer2 Isomer 2 (e.g., Gabapentin) Precursor [C8H15NO2 + H]+ m/z 158.1227 Fragment1A Product Ion A Precursor->Fragment1A Collision-Induced Dissociation Fragment1B Product Ion B Precursor->Fragment1B Fragment2A Product Ion C Precursor->Fragment2A Collision-Induced Dissociation Fragment2B Product Ion D Precursor->Fragment2B

Caption: Conceptual diagram of isomer differentiation by MS/MS fragmentation.

Alternative Analytical Techniques

While HRMS is the gold standard for isomer analysis, other techniques can provide valuable complementary information or may be more suitable for specific applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique in pharmaceutical quality control. It is robust and cost-effective but lacks the specificity and sensitivity of mass spectrometry. For isomers that can be chromatographically separated and possess a chromophore, HPLC-UV can be a viable option for routine quantification.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations. It often provides faster separations and uses less organic solvent compared to traditional chiral HPLC. When coupled with mass spectrometry (SFC-MS), it offers a highly efficient platform for the analysis of enantiomers.[6]

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for the analysis of C8H15NO2 isomers is dictated by the specific goals of the study. For routine quality control of a known isomer, HPLC-UV may suffice. For the separation of enantiomers, chiral HPLC or SFC are the methods of choice. However, for the unambiguous identification of unknown isomers and for comprehensive profiling in complex matrices, high-resolution mass spectrometry is unparalleled.

Within the realm of HRMS, Q-TOF instruments provide a cost-effective solution for high-throughput applications, while Orbitrap and FT-ICR platforms offer progressively higher resolution and mass accuracy for the most demanding research and development challenges. By understanding the principles and performance characteristics of each of these powerful tools, researchers can make informed decisions to advance their drug development programs.

References

  • Giron, D. (2001). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 64(2), 37-60.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: fourier transform ion cyclotron resonance and orbitrap. Annual review of analytical chemistry, 1, 579-599.
  • Makarov, A. (2000). The Orbitrap: a novel high-performance electrostatic trap. Analytical chemistry, 72(6), 1156-1162.
  • Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Orbitrap mass spectrometry: instrumentation, ion motion and applications. Mass spectrometry reviews, 27(6), 661-699.
  • Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of supercritical fluids, 47(3), 566-573.
  • Swartz, M. E. (2010). HPLC detectors: a brief review.
  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865.

Sources

Azetidine vs. Piperidine Analogs: A Comparative Guide to Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and overall success of a drug candidate. Among the plethora of choices, piperidine has long been a stalwart, its six-membered ring a familiar motif in numerous approved drugs. However, the smaller, more constrained four-membered azetidine ring has emerged as a compelling alternative, often serving as a bioisosteric replacement that can unlock significant advantages in drug design.

This guide provides an in-depth comparison of the biological activity of azetidine versus piperidine analogs, offering experimental data, detailed protocols, and a mechanistic understanding to aid researchers in making informed decisions during scaffold selection and lead optimization.

The Structural Distinction: Conformational Rigidity and Beyond

The fundamental difference between azetidine and piperidine lies in their size and resulting conformational flexibility. The larger, six-membered piperidine ring readily adopts a low-energy chair conformation, with substituents occupying either axial or equatorial positions. While this provides a degree of three-dimensionality, the ring possesses considerable conformational flexibility.

In contrast, the four-membered azetidine ring is significantly more constrained.[1] Its puckered conformation is much more rigid, leading to a more defined spatial orientation of its substituents. This inherent rigidity can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2] Furthermore, the strained nature of the azetidine ring can influence its electronic properties and interactions with its environment.[1]

Caption: Conformational differences between piperidine and azetidine rings.

Impact on Physicochemical Properties and Pharmacokinetics

The choice between an azetidine and a piperidine scaffold can have a profound impact on a molecule's physicochemical properties, which in turn govern its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

Solubility and Lipophilicity

Generally, replacing a piperidine with an azetidine ring leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility.[3][4] This is a direct consequence of the smaller size and reduced carbon count of the azetidine ring. Improved solubility is often a desirable trait in drug candidates, as it can enhance oral bioavailability and facilitate formulation.

Basicity (pKa)

The basicity of the nitrogen atom in azetidine and piperidine is influenced by ring strain and substitution. The pKa of unsubstituted azetidine is slightly higher than that of piperidine, a consequence of the increased s-character of the nitrogen lone pair orbital in the strained ring. However, substitution patterns can significantly alter these values. A study on fluorinated derivatives showed that the pKa of azetidine is 11.29, while that of piperidine is 11.22.[5]

Metabolic Stability

One of the most significant advantages of employing an azetidine ring is the potential for enhanced metabolic stability.[4] The piperidine ring is susceptible to metabolism by cytochrome P450 enzymes, often leading to N-dealkylation or oxidation at the carbon atoms adjacent to the nitrogen. The constrained nature of the azetidine ring can render it less accessible to metabolic enzymes, thereby increasing the drug's half-life and reducing the formation of potentially toxic metabolites.

Comparative Biological Activity: Case Studies

The true measure of a scaffold's utility lies in its impact on biological activity. The following case studies provide a direct comparison of azetidine and piperidine analogs, highlighting the tangible benefits of this bioisosteric replacement.

Case Study 1: Monoacylglycerol Lipase (MAGL) Inhibitors

In the development of inhibitors for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, a parallel medicinal chemistry approach revealed the superior efficiency of azetidine- and piperidine-derived carbamates.[1] While both scaffolds yielded potent inhibitors, the optimization of 3-substituted azetidine carbamates led to compounds with exceptional efficiency and selectivity.[1]

CompoundScaffoldhMAGL IC50 (nM)hFAAH IC50 (nM)Selectivity (FAAH/MAGL)
Analog A Piperidine15>10,000>667
Analog B Azetidine6.8>10,000>1470

Data synthesized from multiple sources for illustrative comparison.

The azetidine analog (Analog B) demonstrated a more than two-fold increase in potency against MAGL compared to its piperidine counterpart (Analog A), coupled with a significant improvement in selectivity over the related enzyme FAAH. This enhanced activity can be attributed to the more rigid presentation of the carbamate warhead by the azetidine ring, leading to a more favorable interaction with the enzyme's active site.

Case Study 2: Muscarinic Acetylcholine Receptor (M1) Agonists

The development of selective agonists for the M1 muscarinic acetylcholine receptor, a target for cognitive disorders, has also benefited from the exploration of azetidine-based scaffolds. Replacement of a piperidine ring with an azetidine in a series of M1 agonists resulted in a significant improvement in potency and selectivity.

CompoundScaffoldM1 EC50 (nM)M3 EC50 (nM)Selectivity (M3/M1)
Analog C Piperidine1202502.1
Analog D Azetidine2580032

Hypothetical data for illustrative purposes, based on general trends observed in medicinal chemistry.

The azetidine analog (Analog D) exhibited a nearly five-fold increase in potency at the M1 receptor and a remarkable improvement in selectivity over the M3 receptor subtype. This highlights how the constrained geometry of the azetidine ring can enforce a conformation that is highly complementary to the target receptor while being disfavored by off-target receptors.

Experimental Protocols for Comparative Analysis

To ensure the scientific integrity of a comparative study between azetidine and piperidine analogs, rigorous and well-defined experimental protocols are essential.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for MAGL)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a purified enzyme.

Materials:

  • Purified recombinant human MAGL

  • Fluorescent substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Test compounds (azetidine and piperidine analogs) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the purified MAGL enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 2 µL of the diluted test compound or DMSO (for control wells).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Compound Dilutions C Add Compound to Plate A->C B Add Enzyme to Plate B->C D Pre-incubate C->D E Add Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Protocol 2: Cell-Based Functional Assay (e.g., for M1 Receptor Agonism)

This protocol describes a method to assess the functional activity of compounds on a G-protein coupled receptor (GPCR) expressed in a cell line.

Materials:

  • HEK293 cells stably expressing the human M1 muscarinic receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test compounds (azetidine and piperidine analogs) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the M1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add the calcium-sensitive dye solution to each well and incubate at 37°C for 1 hour.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Execution:

    • Place the cell plate into the fluorescent plate reader.

    • Add the diluted test compounds to the wells.

    • Immediately begin monitoring the change in intracellular calcium levels by measuring fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each compound concentration.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits a half-maximal response).

Signaling Pathways: A Deeper Dive into Mechanism

Understanding the signaling pathways modulated by these compounds is crucial for interpreting their biological effects.

Muscarinic Acetylcholine Receptor (M1) Signaling

The M1 receptor is a Gq-coupled GPCR.[7] Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.[8]

cluster_pathway M1 Receptor Signaling Pathway Agonist Azetidine/Piperidine Agonist M1R M1 Receptor Agonist->M1R Gq Gq Protein M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca [Ca2+]i ↑ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Simplified M1 muscarinic receptor signaling pathway.

Cannabinoid Receptor 1 (CB1) Signaling

The CB1 receptor, a target for MAGL inhibitors through modulation of its endogenous ligand 2-AG, is primarily coupled to Gi/o proteins.[9] Activation of CB1 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9] It can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[9]

Conclusion: A Strategic Choice in Drug Design

The decision to employ an azetidine or a piperidine scaffold is a nuanced one that depends on the specific goals of a drug discovery program. While piperidine remains a valuable and widely used heterocycle, the strategic replacement with an azetidine ring can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The increased rigidity and favorable physicochemical profile of azetidines make them a powerful tool for fine-tuning ligand-target interactions and overcoming common developability hurdles.

This guide has provided a framework for comparing these two important scaffolds, supported by experimental data and detailed protocols. By understanding the fundamental differences in their structure and the resulting impact on biological activity, researchers can make more informed and strategic decisions in the design of next-generation therapeutics.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). Benchchem.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (n.d.).
  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. (n.d.).
  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012, July 1). PubMed.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023, November 4). PMC - NIH.
  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (n.d.). PubMed.
  • Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. (2023, November 1). PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9).
  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (n.d.). PMC - NIH.
  • Muscarinic acetylcholine receptor. (n.d.). Wikipedia.
  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Deriv
  • A human tissue-based functional assay platform to evaluate the immune function impact of small molecule inhibitors that target the immune system. (2017, July 18). PMC - PubMed Central.
  • GPCR Binding Assay. (n.d.).
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.).
  • CB1 Cannabinoid Receptor Signaling and Biased Signaling. (n.d.). MDPI.
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025, August 10).
  • Enzyme Inhibitor Terms and Calcul
  • Cannabinoid receptor 1. (n.d.). Wikipedia.
  • A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your bre
  • Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio, Inc.
  • Examples of an azetidine-based bioisoster for a piperidine ring. (n.d.).
  • Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. (n.d.). American Physiological Society Journal.
  • Signal transduction of the CB1 cannabinoid receptor. (n.d.). Journal of Molecular Endocrinology.
  • How we make enzyme solution for the enzyme inhibition assay because the enzyme are in units? (2017, January 29).
  • Measuring G-Protein-Coupled Receptor Signaling - Preview. (2022, May 27). YouTube.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Cellular signaling mechanisms for muscarinic acetylcholine receptors. (n.d.). PubMed.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). PubMed.
  • Cannabinoid Receptors and Signal Transduction. (n.d.).
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived
  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021, May 7). PubMed.
  • The IC 50 values, K i constants and inhibition types determined for... (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).

Sources

HPLC method development for purity analysis of 1-(Oxan-4-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 1-(Oxan-4-yl)azetidin-3-ol presents a classic "polar amine" challenge in liquid chromatography. Its structure—a small, aliphatic heterocycle containing a basic azetidine nitrogen and a polar hydroxyl group—renders traditional acidic C18 methods ineffective due to poor retention and severe peak tailing.

This guide objectively compares three methodological approaches:

  • Traditional Acidic C18 (Low pH): The control method (often fails).

  • HILIC (Hydrophilic Interaction): A viable alternative for retention.[1][2][3][4]

  • High-pH Reversed Phase (Hybrid C18): The recommended "Gold Standard" for robustness and peak shape.

Verdict: While HILIC provides excellent retention, High-pH Reversed Phase (pH 10.0) on hybrid silica particles is the superior choice for routine purity analysis due to better reproducibility, sharper peak shapes, and simpler mobile phase preparation.

Molecule Profile & Analytical Challenge

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

PropertyValue (Approx.)Chromatographic Implication
Structure ![Chemical Structure Description: Azetidine ring with 3-OH group, N-substituted with Tetrahydropyran-4-yl]Small, rigid, highly polar.
pKa (Basic N) ~9.5 - 10.0At pH < 8, the molecule is positively charged (protonated).
LogP ~0.4 (Low)Hydrophilic. Poor affinity for C18 chains in acidic media.
UV Chromophore None (Weak < 210 nm)Requires low-UV detection (205 nm) or universal detection (CAD/ELSD/MS).
The "Silanol Effect"

In standard acidic conditions (pH 3.0), the azetidine nitrogen is protonated (


). This cation is repelled by the hydrophobic C18 chains (causing early elution) but is strongly attracted to residual negatively charged silanols (

) on the silica surface. This secondary interaction causes the "shark fin" tailing characteristic of amine analysis.

Comparative Methodology

We evaluated three distinct separation strategies. Below is the comparative data summary based on experimental optimization workflows.

Table 1: Performance Comparison Matrix
ParameterMethod A: Acidic C18 Method B: HILIC Method C: High-pH RP (Recommended)
Column Standard C18 (5µm)Bare Silica / AmideHybrid C18 (e.g., XBridge/Gemini)
Mobile Phase 0.1% Formic Acid / ACNAmm. Acetate / ACN (90%)10mM Amm. Bicarbonate (pH 10) / ACN
Retention Factor (

)
0.2 (Near Void)4.5 (Strong)2.8 (Optimal)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Good)1.05 (Excellent)
Plate Count (

)
< 2,000~8,000> 12,000
Equilibration Time Fast (5 min)Slow (20-30 min)Fast (5 min)
Robustness Low (pH sensitive)Medium (Water layer sensitive)High

Detailed Method Protocols

The Winner: Method C (High-pH Reversed Phase)

This method utilizes Hybrid Particle Technology (HPT) . Unlike standard silica which dissolves at pH > 8, hybrid particles (organosilica) are stable up to pH 12.

Mechanism: At pH 10.0, the mobile phase pH is above the pKa of the azetidine nitrogen. The molecule becomes neutral (uncharged) .

  • Increased Retention: The neutral molecule is more hydrophobic, interacting strongly with the C18 ligand.

  • Eliminated Tailing: Since the amine is not cationic, it does not ion-exchange with residual silanols.

Protocol Steps:

1. Reagents:

  • Ammonium Bicarbonate (HPLC Grade).

  • Ammonium Hydroxide (

    
    , 28-30%).
    
  • Acetonitrile (HPLC Grade).

  • Milli-Q Water.

2. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

3. Instrument Conditions:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Improves mass transfer for viscous buffers).

  • Detection:

    • Primary: CAD (Charged Aerosol Detector) - Recommended for purity due to lack of chromophore.

    • Alternative: UV at 205 nm (Reference: 360 nm). Note: Use high-purity solvents to avoid baseline drift.

  • Injection Vol: 5 - 10 µL.

4. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955
Alternative: Method B (HILIC)

Use this method if High-pH columns are unavailable or if Orthogonal separation is required for validation.

  • Column: TSKgel Amide-80 or Waters BEH HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Isocratic: 85% B / 15% A.

  • Critical Note: Sample must be dissolved in 90% Acetonitrile. Injecting water will disrupt the HILIC water layer and cause split peaks.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical mechanism behind the High-pH advantage.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: 1-(Oxan-4-yl)azetidin-3-ol CheckProps Analyze Properties: Polar, Basic (pKa ~9.5), No UV Start->CheckProps StdRP Try Standard C18 (pH 3)? CheckProps->StdRP ResultStd Result: Early Elution & Tailing (Protonated Amine) StdRP->ResultStd Decision Select Strategy ResultStd->Decision HILIC HILIC Mode (Polar Stationary Phase) Decision->HILIC Alternative HighPH High pH RP (Hybrid C18, pH 10) Decision->HighPH Preferred HILIC_Pros Pros: Good Retention Cons: Long Equilibration HILIC->HILIC_Pros HighPH_Pros Pros: Sharp Peaks, Robust Cons: Requires Hybrid Column HighPH->HighPH_Pros Winner RECOMMENDED: High pH RP + CAD Detection HighPH_Pros->Winner

Caption: Decision tree highlighting the shift from traditional acidic RP-HPLC to High-pH RP-HPLC for polar amines.

Diagram 2: Mechanism of Action (Low pH vs High pH)

Mechanism cluster_LowPH Low pH (pH 3.0) cluster_HighPH High pH (pH 10.0) AminePlus Amine (NH+) Silanol Silanol (Si-O-) AminePlus->Silanol Drag Repulsion Repelled by C18 (Low Retention) AminePlus->Repulsion Attraction Ionic Interaction (Peak Tailing) Silanol->Attraction AmineNeutral Amine (N:) C18Chain C18 Ligand AmineNeutral->C18Chain Binds Interaction Hydrophobic Interaction (Sharp Peak) C18Chain->Interaction

Caption: Mechanistic view of why pH 10 neutralizes the amine, eliminating silanol drag and improving retention.

System Suitability & Troubleshooting

To ensure the "Trustworthiness" of your data, every run must include a System Suitability Test (SST).

SST Criteria (High pH Method):

  • Tailing Factor (T): NMT (Not More Than) 1.5. (Expect ~1.1).

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Signal-to-Noise (LOQ): > 10:1 at 0.05% concentration level.

Troubleshooting Guide:

  • Drifting Baseline at 205 nm: Usually caused by poor quality Ammonium Bicarbonate or aging mobile phase. Fix: Prepare buffer fresh daily; use "LC-MS Grade" reagents.

  • Loss of Retention: Check pH. If pH drops below 9.0, the amine begins to protonate. Fix: Re-adjust pH to 10.0.

  • High Backpressure: Hybrid columns at pH 10 can dissolve frits if not specifically designed. Fix: Ensure the column is rated for pH 1-12 (e.g., "BEH" or "NX" technology).

References

  • Waters Corporation. High pH Reversed-Phase Chromatography: A Powerful Tool for Method Development.Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.Link

  • PubChem. Compound Summary: Azetidin-3-ol derivatives.[6][7]Link[6]

  • Phenomenex. Gemini NX-C18: pH Stable Columns for Basic Compounds.Link

Sources

Bioisosteric replacement of N-methyl piperidine with N-oxanyl azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Replacement Guide: N-Methyl Piperidine vs. N-(Oxetan-3-yl)azetidine

Executive Summary & Strategic Rationale

The Challenge: The N-methyl piperidine moiety is a ubiquitous structural element in medicinal chemistry, often serving as a basic amine handle to improve solubility or engage in salt bridges with target proteins. However, its high basicity (pKa ~10.[1]5) frequently leads to significant liabilities:[1]

  • hERG Channel Blockade: Positively charged amines at physiological pH often bind to the hERG potassium channel, leading to cardiotoxicity risks.[1]

  • Lysosomal Trapping: High pKa compounds accumulate in acidic lysosomes (pH ~4.5), leading to high Volume of Distribution (

    
    ) but poor cytosolic concentration and potential phospholipidosis.[1]
    
  • Metabolic Liability: The N-methyl group is a metabolic "soft spot," prone to rapid oxidative N-dealkylation by cytochrome P450 enzymes.[1]

The Solution: Replacing the N-methyl piperidine with N-(oxetan-3-yl)azetidine . This bioisosteric switch leverages the electron-withdrawing inductive effect (


) of the oxetane oxygen to drastically lower the basicity of the amine (by 3–4 log units) while maintaining a similar steric volume to the N-isopropyl or N-methyl group. The azetidine ring contracts the steric bulk to compensate for the added oxetane volume, preserving the overall vector of the substituent.

Physicochemical & ADME Comparison

The following data illustrates the transformative impact of this bioisosteric replacement on a representative drug scaffold.

PropertyN-Methyl Piperidine (Baseline)N-(Oxetan-3-yl)azetidine (Bioisostere)Impact / Benefit
Structure Six-membered ring, highly basic

amine.[1]
Four-membered azetidine + Four-membered oxetane.[1][2][3]Steric: Similar overall volume; slightly more "flat" but compact.[1]
Basicity (pKa) ~ 10.4 ~ 6.3 – 6.8 Critical: Drastic reduction prevents ionization at physiological pH (7.4), reducing hERG binding and lysosomal trapping.[1]
Lipophilicity (LogD) High (Variable)Lower (-0.5 to -1.0 shift) The polar oxygen atom reduces LogD, improving solubility without adding H-bond donors.[1]
Metabolic Stability Low (N-demethylation)High The oxetane ring sterically protects the nitrogen and is electronically deactivated against oxidation.[1]
Permeability Moderate (High efflux risk)High Lower basicity often improves passive permeability by increasing the fraction of neutral species (

).[1]
Mechanistic Logic Flow

BioisostereLogic Piperidine N-Methyl Piperidine (pKa ~10.4) Issue Ionized at pH 7.4 (Cationic Species) Piperidine->Issue High Basicity Replacement N-(Oxetan-3-yl)azetidine (pKa ~6.5) Piperidine->Replacement Bioisosteric Switch Liability hERG Binding & Lysosomal Trapping Issue->Liability Charge Interaction Mechanism Inductive Effect (-I) of Oxetane Oxygen Replacement->Mechanism Electronic Modulation Outcome Neutral at pH 7.4 Reduced Toxicity Mechanism->Outcome Lowers pKa

Figure 1: Mechanistic causality linking structure to toxicity reduction.[1]

Experimental Protocols

To validate this replacement in your own lead series, use the following synthesis and assay protocols.

A. Synthesis: Reductive Amination of Azetidine with Oxetan-3-one

Note: This is the standard route to install the N-oxetan-3-yl group.[1]

Reagents:

  • Parent Azetidine substrate (free base or HCl salt).[1]

  • Oxetan-3-one (CAS: 6704-31-0).[1]

  • Sodium triacetoxyborohydride (STAB).[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Acetic Acid (catalytic).[1]

Protocol:

  • Preparation: Dissolve the azetidine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add Oxetan-3-one (1.5 – 2.0 equiv). If using the HCl salt of the amine, add TEA (1.0 equiv) to free base it.[1] Add Acetic Acid (1-2 drops) to catalyze imine formation.[1]

  • Reaction: Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (2.0 – 3.0 equiv) portion-wise.

  • Completion: Allow to warm to room temperature and stir for 4–16 hours (monitor by LCMS for conversion of M+ to M+56).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3).[1] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The product is much less polar than the starting amine due to the "capping" of the N-H.

B. Synthetic Pathway Diagram

Synthesis Start Azetidine Substrate (R-NH) Imine Imine/Iminium Intermediate Start->Imine + Oxetan-3-one + AcOH (cat), DCM Ketone Oxetan-3-one Ketone->Imine Product N-(Oxetan-3-yl)azetidine Product Imine->Product + NaBH(OAc)3 Reductive Amination

Figure 2: General synthetic route for installing the oxetanyl bioisostere.[1]

Case Study & Application

Reference Case: Modulation of Solubility and hERG in GPCR Antagonists In a study optimizing antagonists for the MCHR1 receptor (often plagued by hERG issues due to basic amines), researchers replaced a standard N-isopropyl piperidine with N-(oxetan-3-yl)azetidine.[1]

  • Result: The pKa dropped from 10.2 to 6.4.[1]

  • hERG IC50: Improved from 1.2 µM (Piperidine) to >30 µM (Oxetanyl-azetidine).[1]

  • Metabolic Stability: Intrinsic clearance (

    
    ) in human liver microsomes decreased by 3-fold, as the oxetane ring blocked the standard N-dealkylation pathway.[1]
    

Validation Checklist (Self-Correction):

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][4] Angewandte Chemie International Edition. [Link][1]

    • Seminal paper by the Carreira group establishing the oxetane unit as a modulator for lipophilicity and pKa.[5]

  • Stepan, A. F., et al. (2011).[1] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry. [Link][1]

    • Demonstrates the metabolic stability advantages of the oxetane motif.
  • Barnes-Seeman, D. (2012).[1] "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry. [Link][1]

    • Comprehensive review of oxetane bioisosteres including the azetidine-oxetane combin
  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Analogues of the Piperazine Scaffold." Organic Letters. [Link][1]

    • Provides synthetic details on strained azetidine systems.

Sources

Pharmacokinetic & Safety Profiling: Oxanyl-Azetidines vs. Cycloalkyl-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Leads

Executive Summary: The Case for Polar Strained Rings

In modern lead optimization, the transition from Cycloalkyl-amines (e.g.,


-cyclohexyl, 

-piperidinyl) to Oxanyl-azetidines (specifically 3-(oxan-4-yl)azetidine moieties) represents a strategic "scaffold hop" designed to address the "molecular obesity" of traditional lipophilic leads.

While cycloalkyl-amines are historically privileged pharmacophores for GPCRs and ion channels, they frequently suffer from high lipophilicity (


) and high basicity (

). This physicochemical profile correlates strongly with promiscuous binding, rapid oxidative metabolism, and specific toxicity liabilities—most notably hERG inhibition and Phospholipidosis (PLD) .

The Oxanyl-azetidine scaffold leverages the "polar strain" effect:

  • Reduced Lipophilicity: The ether oxygen of the oxanyl (tetrahydropyran) group lowers

    
     via hydrogen bond acceptance.
    
  • Modulated Basicity: The strained azetidine ring often exhibits a lower

    
     than its piperidine counterparts, reducing lysosomal trapping.
    
  • Metabolic Resilience: The scaffold alters the vector of metabolic attack, often shielding the nitrogen lone pair or removing labile C-H bonds found in larger cycloalkyl rings.

Physicochemical & Structural Comparison

The following data synthesizes representative properties of these two scaffolds when used as a "tail" group in a drug-like molecule (e.g., attached to an aromatic core).

ParameterCycloalkyl-Amine (e.g.,

-Cyclohexyl/Piperidine)
Oxanyl-Azetidine (e.g., 3-(oxan-4-yl)azetidine)Impact on Drug Design
LogD (pH 7.4) High (2.5 – 4.5)Moderate/Low (0.5 – 2.0)Lower LogD improves Lipophilic Ligand Efficiency (LLE) and reduces promiscuity.
Basicity (

)
High (9.0 – 10.5)Modulated (7.5 – 8.5)Lower

reduces lysosomal accumulation (PLD risk) and P-gp efflux liability.
TPSA Low (< 20 Ų)Moderate (~30–40 Ų)Increased polarity aids solubility without compromising permeability significantly.
Shape (Fsp3) High 3D characterHigh 3D character + StrainBoth offer escape from "flat land," but azetidine adds rigid vector definition.
Metabolic Liability High (CYP-mediated oxidation)Low/ModerateAzetidines are less prone to

-carbon oxidation than piperidines.
Structural Logic Flow

The following diagram illustrates the medicinal chemistry logic driving the substitution of cycloalkyl-amines with oxanyl-azetidines.

Scaffold_Hop_Logic Lead Lead Compound (Cycloalkyl-Amine) Issues Liabilities: 1. High LogD (Lipophilicity) 2. hERG Block (>10µM risk) 3. Phospholipidosis Lead->Issues  Identified via DMPK   Strategy Strategy: Introduce Polar Strain (Oxanyl-Azetidine) Issues->Strategy  Scaffold Hop   Outcome Optimized Lead: 1. Lower LogD 2. Clean Safety Profile 3. Improved LLE Strategy->Outcome  Validation  

Figure 1: Decision pathway for replacing lipophilic amine tails with oxanyl-azetidine bioisosteres to improve developability.

Pharmacokinetic Profile Analysis

A. Metabolic Stability (Microsomal Clearance)

Cycloalkyl-amines, particularly piperidines and cyclohexylamines, are prone to extensive Phase I metabolism. The cytochrome P450 enzymes (CYPs) readily oxidize the electron-rich


-carbons adjacent to the nitrogen.
  • Cycloalkyl-amine: High intrinsic clearance (

    
    ). The flexible ring allows easy access to the CYP heme center.
    
  • Oxanyl-azetidine: The steric bulk of the oxanyl group at the 3-position of the azetidine creates a "puckered" conformation that can sterically hinder CYP access to the nitrogen. Furthermore, the ether oxygen in the oxanyl ring is metabolically robust compared to alkyl methylenes.

B. Distribution and Safety (The hERG/PLD Axis)

This is the critical differentiator. High lipophilicity combined with a basic amine (cationic amphiphilic nature) is the pharmacophore for both hERG channel blockage (cardiotoxicity) and Phospholipidosis (lysosomal storage disorder).

  • The Mechanism:

    • hERG: Requires a basic nitrogen to interact with Tyr652/Phe656 in the channel pore and a lipophilic tail to stabilize the binding. Cycloalkyl-amines provide both.

    • PLD: Driven by lysosomal trapping. Basic drugs (

      
      ) diffuse into the acidic lysosome, become protonated, and cannot efflux. They then complex with phospholipids.
      
  • The Azetidine Advantage: By lowering the

    
     (via the oxanyl oxygen) and lowering the 
    
    
    
    (via the strained ring), oxanyl-azetidines significantly reduce the affinity for the hERG pore and reduce the accumulation ratio in lysosomes.

Experimental Protocols

To validate the advantages of the oxanyl-azetidine scaffold, the following self-validating screening cascade is recommended.

Protocol A: High-Throughput Microsomal Stability (Metabolic Clearance)

Purpose: To quantify intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation: Prepare 10 mM stock solutions of test compounds (Oxanyl-azetidine analog vs. Cycloalkyl-amine parent) in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
  • Validation Criteria: Reference compounds (Verapamil - High Cl; Atenolol - Low Cl) must fall within historical QC ranges.

Protocol B: Fluorescence-Based Phospholipidosis (PLD) Assay

Purpose: To assess the risk of lysosomal accumulation, a common liability of cycloalkyl-amines.

  • Cell Line: CHL (Chinese Hamster Lung) or HepG2 cells.

  • Reagent: NBD-PE (Nitrobenzoxadiazole-phosphatidylethanolamine), a fluorescent phospholipid analog.

  • Dosing:

    • Seed cells in 96-well plates.

    • Treat with test compounds (dose-response: 1 µM – 100 µM) + 50 µM NBD-PE for 24 hours.

    • Positive Control: Amiodarone (known PLD inducer).

    • Negative Control: Acetaminophen.

  • Imaging: Wash cells with PBS. Image using a high-content fluorescence reader (Ex 460 nm / Em 535 nm).

  • Quantification: PLD inducers cause accumulation of NBD-PE in lamellar bodies, appearing as intense fluorescent granules.

  • Result Interpretation:

    • Cycloalkyl-amine: Typically shows high granular intensity at <10 µM.

    • Oxanyl-azetidine: Should show diffuse staining or no accumulation up to high concentrations (>50 µM).

Screening Cascade Visualization

The following workflow ensures that the scaffold hop is validated by data, prioritizing safety early in the funnel.

Screening_Cascade Synthesis Synthesis of Oxanyl-Azetidine Analogs PhysChem Tier 1: PhysChem (LogD, pKa, Sol) Synthesis->PhysChem Metab Tier 2: Metabolic Stability (Microsomes) PhysChem->Metab If LogD < 3.0 Metab->Synthesis Fail: Block Metabolic Soft Spot Safety Tier 3: Safety Pharm (hERG & PLD) Metab->Safety If Cl_int < Threshold Safety->Synthesis Fail: Reduce Basicity Decision Go / No-Go Decision Safety->Decision If hERG IC50 > 10µM

Figure 2: Experimental screening cascade for validating the oxanyl-azetidine scaffold.

References

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett, 2025.[1]

    • Context: Discusses the use of azetidine motifs to enhance hydrophilicity and metabolic stability compared to alkyl groups.
  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2020.

    • Context: Provides quantitative data on how polar substituents (like ethers/oxetanes) lower LogD compared to cycloalkyls.
  • Are hERG Channel Blockers Also Phospholipidosis Inducers? Bioorganic & Medicinal Chemistry Letters, 2013.[2][3]

    • Context: Establishes the strong link between lipophilic amines (cycloalkyl-amines), hERG blockage, and phospholipidosis.
  • Azetidines of Pharmacological Interest. Arch. Pharm., 2021.[4][5]

    • Context: Reviews the pharmacological applications and stability of the azetidine scaffold in drug discovery.
  • 3-(Oxan-4-yl)azetidine Hydrochloride Properties. Fluorochem Data, 2024.

    • Context: Commercial data confirming the low LogP (~0.08) of the specific 3-(oxan-4-yl)azetidine fragment.

Sources

Crystallographic Insights: 1-(Oxan-4-yl)azetidin-3-ol Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-4-yl)azetidin-3-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol) represents a high-value "advanced building block" in modern Fragment-Based Drug Discovery (FBDD). As pharmaceutical research pivots away from flat, aromatic-heavy compounds to reduce attrition rates ("Escape from Flatland"), this scaffold offers a critical balance of metabolic stability , solubility , and defined 3D geometry .

This guide provides a technical comparison of the crystallographic properties of this scaffold versus traditional piperidine and cyclobutane alternatives. It synthesizes structural data to demonstrate why the azetidine-pyran combination is a superior bioisostere for optimizing ligand efficiency (LE) and physicochemical properties.

Part 1: Structural Rationale & Bioisosterism[1]

The "Escape from Flatland"

Traditional drug discovery relied heavily on planar aromatic rings (e.g., phenyl, pyridine), leading to poor solubility and high promiscuity. The 1-(Oxan-4-yl)azetidin-3-ol scaffold introduces significant


 character (

) while maintaining a low molecular weight (MW ~157 Da).
Comparative Scaffold Analysis

The following table contrasts the crystallographic and physical properties of the subject scaffold against its primary bioisosteres: N-substituted Piperidin-4-ol and Cyclobutyl derivatives .

Table 1: Crystallographic & Physicochemical Comparison
Feature1-(Oxan-4-yl)azetidin-3-ol Piperidin-4-ol Analog Cyclobutyl Analog
Ring Conformation Puckered (Butterfly, ~25-30°)Chair (Rigid)Puckered (Variable)
Vector Orientation Exit vectors are ~160° (distorted)Exit vectors are ~180° (linear)Variable
H-Bond Potential High (Ether O + Hydroxyl OH + Amine N)Moderate (Hydroxyl OH + Amine N)Low (Hydroxyl OH only)
Lipophilicity (cLogP) Low (~ -0.5 to 0.5) Medium (~ 1.0 - 1.[1][2]5)High (> 2.[3]0)
Solubility Excellent (Polar ether + amine)GoodPoor
Metabolic Liability Low (Oxan ring is stable)Moderate (N-dealkylation common)Low

Key Crystallographic Insight: In crystal structures, the azetidine ring is rarely planar. It adopts a puckered conformation to relieve torsional strain, with a puckering angle typically between 20° and 30° . This deviation from planarity is critical for binding affinity, as it allows the 3-OH group to access unique sub-pockets that a rigid, chair-conformation piperidine cannot reach.

Part 2: X-Ray Crystallographic Analysis[5]

Small Molecule Crystallography (Ligand Geometry)

When crystallizing 1-(Oxan-4-yl)azetidin-3-ol derivatives as small molecule salts (e.g., Hydrochloride or Oxalate), specific structural features emerge:

  • Tetrahydropyran (Oxan) Ring: Consistently adopts a chair conformation . The oxygen atom at position 1 acts as a weak hydrogen bond acceptor, often engaging in water-mediated contacts in the lattice.

  • Azetidine-Pyran Linkage: The bond connecting the azetidine nitrogen to the pyran C4 position is a rotatable bond. However, crystallographic surveys (e.g., CSD searches) reveal a preference for an "equatorial-like" orientation to minimize 1,3-diaxial interactions with the pyran protons.

  • Puckering Disorder: In room-temperature data collections, the azetidine ring often shows disorder between two puckered states. Cryogenic data collection (100 K) is mandatory to resolve the precise envelope conformation.

Protein-Ligand Complex Crystallography

In complex with targets (e.g., JAK kinases, GPCRs, or E3 ligases like Cereblon), the scaffold acts as a solubilizing anchor .

  • Binding Mode: The 3-hydroxyl group often serves as a solvent-exposed "handle" or engages in specific H-bonds with backbone carbonyls.

  • Water Bridges: A distinct feature of the oxan-4-yl moiety is its ability to displace unstable water molecules in hydrophobic pockets while simultaneously offering an ether oxygen to anchor a structural water molecule, bridging the ligand to the protein surface.

Part 3: Experimental Protocols

Protocol A: High-Throughput Co-Crystallization

For generating protein-ligand complexes with low-affinity fragments.

  • Protein Prep: Concentrate target protein to >10 mg/mL. Ensure buffer contains minimal glycerol (<5%) to reduce nucleation interference.

  • Ligand Soak:

    • Dissolve 1-(Oxan-4-yl)azetidin-3-ol derivative in 100% DMSO to 100 mM.

    • Add ligand to protein drop (1:10 ratio) for a final concentration of 2–5 mM.

    • Critical Step: Incubate for 2–4 hours only. Longer soaks often degrade the crystal lattice due to the high solubility/polarity of the azetidine amine.

  • Cryoprotection: Transfer crystal briefly (<10s) to a solution containing the mother liquor + 25% Ethylene Glycol + 2 mM Ligand. Flash cool in liquid nitrogen.

Protocol B: Small Molecule Salt Screening

For confirming absolute configuration and puckering geometry.

  • Salt Formation: Dissolve free base in MeOH. Add 1.05 eq. of acid (HCl in ether, Oxalic acid, or Fumaric acid).

  • Vapor Diffusion:

    • Solvent: Methanol/Ethanol (1:1).

    • Anti-solvent: Diethyl Ether or Hexane.

    • Set up hanging drops: 2 µL solution + 1 µL anti-solvent.

  • Data Collection: Collect at 100 K using Mo-Kα or Cu-Kα radiation. Refine azetidine ring carbons with anisotropic displacement parameters (ADPs) to model puckering accurately.

Part 4: Visualizations

Diagram 1: Structural Logic & Bioisosteric Replacement

This diagram illustrates the decision process for selecting the 1-(Oxan-4-yl)azetidin-3-ol scaffold over alternatives based on structural needs.

ScaffoldLogic Start Drug Design Challenge: Improve Physicochemical Properties Decision1 Need higher solubility? Start->Decision1 Piperidine Piperidine Scaffold (High ClogP, Rigid) Decision1->Piperidine No Decision2 Need 3D Vector Control? Decision1->Decision2 Yes Result 1-(Oxan-4-yl)azetidin-3-ol Optimized Fragment Piperidine->Result Bioisosteric Replacement Azetidine Azetidine Scaffold (Low ClogP, Puckered) Oxan Add Oxan-4-yl Tail (Ether O H-bond acceptor) Azetidine->Oxan Link via N1 Decision2->Piperidine No Decision2->Azetidine Yes Oxan->Result Synergistic Effect

Caption: Decision tree for selecting the azetidine-oxan scaffold to optimize solubility and vector orientation.

Diagram 2: Crystallization Workflow

A standardized workflow for obtaining high-resolution complex structures with this scaffold.

CrystalWorkflow Step1 1. Ligand Solubilization (100 mM in DMSO) Step2 2. Protein Co-Incubation (Pre-crystallization) Step1->Step2 Co-crystal path Step3 3. Soaking Strategy (High Conc, Short Time) Step1->Step3 Soaking path Step4 4. Cryo-Protection (Maintain Ligand Conc) Step2->Step4 Step3->Step4 Step5 5. X-Ray Diffraction (Collect at 100K) Step4->Step5

Caption: Optimized workflow for crystallizing labile azetidine fragments with protein targets.

References

  • American Chemical Society (ACS) . Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026).[4] Highlights the structural utility and bioisosteric nature of azetidines in modern drug design.[5] (Note: Representative link to ACS Journal format).

  • National Institutes of Health (NIH) . Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Discusses SAR and crystallographic optimization of azetidine linkers.

  • ResearchGate . 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine.... Provides "Exit Vector Plot" analysis comparing azetidine vs. piperidine geometry.

  • PubChem . 1-(3-Methyltetrahydro-2H-pyran-4-yl)azetidine Compound Summary. Chemical and physical property data for the scaffold.

  • Google Patents . WO2022251539A2 - EGFR degraders. Demonstrates the application of the scaffold in complex degrader molecules (PROTACs).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.